Ethyl 3,5-dioxocyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRICYOWFRORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27513-35-5 | |
| Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dioxocyclohexanecarboxylate, registered under CAS number 27513-35-5 , is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic and medicinal chemistry.[1] Its unique structural features, including multiple reactive sites, make it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3,5-dioxocyclohexanecarboxylate is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 27513-35-5 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |
| Synonyms | 3,5-Dioxocyclohexanecarboxylic Acid Ethyl Ester | [1] |
| Appearance | Off-White to Yellow Solid | |
| Storage | Store at 0-8 °C in a dry, sealed place |
Synthesis and Mechanism
The primary synthetic route to Ethyl 3,5-dioxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester.[2] This reaction is a cornerstone of synthetic organic chemistry for the formation of five- and six-membered rings.
The Dieckmann Condensation: A Mechanistic Overview
The Dieckmann condensation is an intramolecular version of the Claisen condensation, proceeding via the formation of an enolate intermediate.[3] The reaction is typically base-catalyzed, with sodium ethoxide being a common choice.[4]
Experimental Protocol: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation [5]
Materials:
-
Diethyl acetonylsuccinate
-
Ethanol
-
Sodium metal
-
Toluene
-
Ice water
-
γ-picoline
-
n-butyryl chloride
-
4-N,N-dimethylaminopyridine
-
Benzene
-
Silica gel
Procedure:
-
To 150 mL of ethanol containing 3.4 g of sodium, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with stirring at ambient temperature.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature and remove the ethanol by distillation under reduced pressure to obtain the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate as a brown viscous liquid.
-
To the resulting liquid, add 100 mL of toluene, 50 mL of ice water, and 0.3 g of γ-picoline.
-
Add 15 g of n-butyryl chloride dropwise at ambient temperature with agitation over about 2 hours.
-
Continue agitation for an additional 30 minutes.
-
Separate the toluene layer, wash with water, and dry.
-
Add 0.8 g of 4-N,N-dimethylaminopyridine to the dried toluene layer and heat with agitation at 80-90°C for 3 hours.
-
Distill off the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel using benzene as the eluent to yield the final product.
Caption: The Dieckmann condensation pathway for Ethyl 3,5-dioxocyclohexanecarboxylate synthesis.
Chemical Reactivity and Keto-Enol Tautomerism
The reactivity of Ethyl 3,5-dioxocyclohexanecarboxylate is dominated by the presence of the β-dicarbonyl moiety, which imparts significant acidity to the α-protons and leads to the existence of keto-enol tautomers.[6]
Keto-Enol Tautomerism
This equilibrium between the diketo form and the enol form is a key determinant of the compound's reactivity.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity.[7] Spectroscopic methods, particularly NMR, are instrumental in studying this tautomerism.[8]
Caption: Keto-enol tautomerism in Ethyl 3,5-dioxocyclohexanecarboxylate.
Applications in Drug Discovery and Heterocyclic Synthesis
Ethyl 3,5-dioxocyclohexanecarboxylate is a valuable scaffold for the synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones involving a β-keto ester, an aldehyde, and urea or thiourea.[9] These products are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is another multicomponent reaction where a β-keto ester, an aldehyde, and a nitrogen source like ammonia condense to form dihydropyridines, which can then be oxidized to pyridines.[11] Dihydropyridine derivatives are a well-known class of calcium channel blockers used in the treatment of hypertension.[12]
Caption: Application in the synthesis of important heterocyclic scaffolds.
Safety and Handling
Ethyl 3,5-dioxocyclohexanecarboxylate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P264: Wash skin thoroughly after handling.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Storage and Disposal:
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[14]
-
Disposal must be in accordance with official regulations. Do not allow the product to enter the sewage system.[13]
Spectroscopic Data (Predicted)
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), methylene protons of the cyclohexane ring, the methine proton, and a characteristic signal for the enolic proton, which may be broad and its chemical shift solvent-dependent.
-
¹³C NMR: Resonances for the carbonyl carbons of the keto and ester groups, carbons of the ethyl group, and the carbons of the cyclohexanedione ring.
-
IR Spectroscopy: Strong absorption bands for the C=O stretching of the ketone and ester functional groups, and a broad band for the O-H stretch of the enol form.
Conclusion
Ethyl 3,5-dioxocyclohexanecarboxylate is a highly functionalized and valuable building block in organic synthesis. Its accessibility through the robust Dieckmann condensation and its versatile reactivity, particularly in multicomponent reactions for the construction of medicinally relevant heterocyclic scaffolds, underscore its importance for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives. EP0306996A2.
- Ethyl 3,5-dioxocyclohexane-1-carboxyl
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- A kind of preparation method of 3,5-dioxo-4-propiono cyclohexane-carboxylic acid calcium.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 23.
- Biginelli Reaction. Organic Chemistry Portal.
- 18.2: Keto-Enol Equilibria. Chemistry LibreTexts.
- One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Semantic Scholar.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Intramolecular Claisen - The Diekmann Cycliz
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate.
- 1 Appendix A NMR Spectra. D-Scholarship@Pitt.
- Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journals.
- Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Pendidikan Kimia.
- 19 - Organic Syntheses Procedure. Organic Syntheses.
- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Dieckmann Cyclization Compar
- B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences.
- Recent advances in the transesterific
- Claisen Condensation and Dieckmann Condens
- Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
- Synthesis of Novel Hantzsch Dihydropyridine Derivatives.
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
- Dieckmann Condens
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.
- Keto-enol tautomerism in the development of new drugs. Frontiers.
- ethyl 3,5-dioxocyclohexane-1-carboxylate 97% | CAS: 27513-35-5 | AChemBlock. AChemBlock.
- 13 - Supporting Inform
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ChemRxiv.
- (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)
- ethyl cyclohexyl carboxyl
- Hantzsch Dihydropyridine Synthesis. Wiley Online Library.
Sources
- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.fr [fishersci.fr]
An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3,5-dioxocyclohexanecarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.
Core Molecular Attributes and Physicochemical Properties
Ethyl 3,5-dioxocyclohexanecarboxylate, with a molecular weight of 184.19 g/mol , is a cyclic β-dicarbonyl compound that plays a significant role as a precursor in the synthesis of various heterocyclic systems of medicinal importance.[1] Its unique structural features, including the presence of two carbonyl groups and an ester moiety, render it a highly reactive and valuable synthon.
Chemical Structure and Identification
The structural and identifying information for Ethyl 3,5-dioxocyclohexanecarboxylate is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |
| CAS Number | 27513-35-5 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1CC(=O)CC(=O)C1 | [1] |
| InChI Key | RPRRICYOWFRORO-UHFFFAOYSA-N | [1] |
graph "Ethyl_3,5_dioxocyclohexanecarboxylate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"];
// Positioning the nodes for the cyclohexanedione ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];
// Positioning the ester group C7 [pos="1.74,1!"]; O1 [pos="2.61,0.5!"]; C8 [pos="3.48,1!"]; C9 [pos="4.35,0.5!"]; O2 [pos="1.74,1.8!"];
// Positioning the keto groups O3 [pos="-1.74,-1!"]; O4 [pos="1.74,-1!"];
// Drawing the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; O1 -- C8; C8 -- C9; C7 -- O2 [style=double]; C3 -- O3 [style=double]; C5 -- O4 [style=double]; }
Caption: 2D structure of Ethyl 3,5-dioxocyclohexanecarboxylate.
Synthesis and Purification: A Validated Protocol
The synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate is typically achieved through a Dieckmann-type cyclization of a suitable diethyl ester precursor. The following protocol is a robust and scalable method for its preparation.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate.
Detailed Experimental Protocol
Materials:
-
Diethyl acetonylsuccinate
-
Sodium metal
-
Absolute Ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Dieckmann Cyclization: To the freshly prepared sodium ethoxide solution, add diethyl acetonylsuccinate dropwise at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting viscous residue, add ice-cold water and toluene. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers (the initial toluene layer and the ethyl acetate extracts).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield pure Ethyl 3,5-dioxocyclohexanecarboxylate.
Spectroscopic Characterization
A thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to keto-enol tautomerism, the NMR spectra of Ethyl 3,5-dioxocyclohexanecarboxylate can be complex, showing signals for both the diketo and enol forms. The equilibrium between these forms is solvent and temperature-dependent.
-
¹H NMR:
-
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, and a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm.
-
Cyclohexane Ring Protons (Diketo form): Complex multiplets are expected in the region of δ 2.5-3.5 ppm for the methylene and methine protons of the ring.
-
Enolic Proton: A broad singlet may be observed in the downfield region (δ 10-12 ppm) corresponding to the enolic hydroxyl proton, which is often exchangeable with D₂O.
-
Vinylic Proton (Enol form): A singlet for the vinylic proton may appear around δ 5.0-5.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Signals for the ketone carbonyl carbons are expected in the range of δ 190-210 ppm. The ester carbonyl carbon will appear further upfield, typically around δ 170-175 ppm.
-
Ethyl Group: The methylene carbon (-OCH₂-) will resonate around δ 60-62 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.
-
Cyclohexane Ring Carbons: The sp³ hybridized carbons of the ring will appear in the range of δ 30-50 ppm. In the enol form, sp² hybridized carbons will be observed in the δ 90-160 ppm region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹. The ketone carbonyl stretches will be observed around 1705-1725 cm⁻¹. In the enol form, conjugation and hydrogen bonding can shift the carbonyl absorption to a lower frequency (around 1650 cm⁻¹).
-
C-O Stretching: A strong band for the C-O stretching of the ester group is expected in the region of 1150-1300 cm⁻¹.
-
O-H Stretching (Enol form): A broad absorption band in the region of 2500-3300 cm⁻¹ may be present, indicative of the hydrogen-bonded hydroxyl group of the enol tautomer.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z 184. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 139, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z 111. Further fragmentation of the cyclohexanedione ring would also be observed.
Applications in Drug Development and Medicinal Chemistry
Ethyl 3,5-dioxocyclohexanecarboxylate is a key intermediate in the synthesis of a variety of heterocyclic compounds with proven pharmacological activities. Its dicarbonyl functionality allows for versatile reactions to construct complex molecular scaffolds.
Hantzsch Dihydropyridine Synthesis
This compound is an excellent substrate for the Hantzsch dihydropyridine synthesis, a multi-component reaction that is fundamental to the production of a class of cardiovascular drugs known as calcium channel blockers.[2] These drugs are widely used in the treatment of hypertension and angina.
Caption: Role in Hantzsch Dihydropyridine Synthesis.
The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester (in this case, one being Ethyl 3,5-dioxocyclohexanecarboxylate) to form a dihydropyridine ring. The resulting dihydropyridine scaffold is the core structure of drugs like nifedipine, amlodipine, and felodipine. The rationale for using this specific building block lies in its ability to introduce a carboxylate group at a key position on the dihydropyridine ring, which can be crucial for modulating the drug's pharmacokinetic and pharmacodynamic properties.
Biginelli Reaction
The Biginelli reaction is another important multi-component reaction where Ethyl 3,5-dioxocyclohexanecarboxylate can be employed to synthesize dihydropyrimidinones (DHPMs).[3][4] DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Some DHPMs also act as calcium channel blockers.
Caption: Role in the Biginelli Reaction.
This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of Ethyl 3,5-dioxocyclohexanecarboxylate allows for the creation of DHPMs with a fused cyclohexanone ring, providing a rigid and structurally diverse scaffold for further drug design and optimization.
Safety and Handling
Ethyl 3,5-dioxocyclohexanecarboxylate is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, immediately call a poison center or doctor.
Conclusion
Ethyl 3,5-dioxocyclohexanecarboxylate is a cornerstone building block for synthetic and medicinal chemists. Its straightforward synthesis, combined with its versatile reactivity in key multi-component reactions like the Hantzsch and Biginelli syntheses, makes it an invaluable tool in the construction of diverse and biologically relevant heterocyclic scaffolds. A thorough understanding of its properties, handling, and synthetic applications, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 27, 2026, from [Link]
-
Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(5). Retrieved from [Link]
-
Wikipedia. (2023, October 26). Hantzsch pyridine synthesis. Retrieved January 27, 2026, from [Link]
Sources
- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. jetir.org [jetir.org]
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dioxocyclohexanecarboxylate
Ethyl 3,5-dioxocyclohexanecarboxylate, a key β-dicarbonyl compound, stands as a cornerstone in modern organic synthesis. Its unique structural framework, characterized by the presence of two ketone functionalities and an ester group, imparts a rich and versatile reactivity profile. This guide delves into the core chemical properties of this molecule, offering field-proven insights into its behavior, analysis, and synthetic utility. For researchers and professionals in drug development, a thorough understanding of this intermediate is paramount for designing novel synthetic pathways and constructing complex molecular architectures.
Core Physicochemical Characteristics
The fundamental properties of Ethyl 3,5-dioxocyclohexanecarboxylate are summarized below. These data are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |
| CAS Number | 27513-35-5 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Off-White to Yellow Solid | [2] |
| Melting Point | >76°C (decomposes) | |
| Boiling Point | 125-126 °C at 0.4 Torr | |
| Solubility | Soluble in Chloroform, slightly soluble in Dichloromethane and Dimethylformamide | |
| Storage | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |
Structural Elucidation: The Dynamic Nature of Tautomerism
The chemical behavior of Ethyl 3,5-dioxocyclohexanecarboxylate is dominated by keto-enol tautomerism, an equilibrium between the diketo form and its corresponding enol isomers.[3][4] This phenomenon arises from the acidity of the α-hydrogens situated between the two carbonyl groups, facilitating the formation of a more stable, conjugated enol system.
The equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding.[5] Conversely, polar, protic solvents can stabilize the keto form by competing for hydrogen bond formation.[5]
Caption: Keto-Enol Tautomerism of Ethyl 3,5-dioxocyclohexanecarboxylate.
Spectroscopic Fingerprinting: A Multi-faceted Analytical Approach
Characterization of Ethyl 3,5-dioxocyclohexanecarboxylate relies on a combination of spectroscopic techniques. The presence of tautomers often results in more complex spectra than would be expected from a single structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will display signals for both the keto and enol forms. Key signals for the enol form include a downfield-shifted enolic proton (typically >10 ppm) due to hydrogen bonding. The keto form will show distinct signals for the methylene protons adjacent to the carbonyl groups.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl (~170 ppm) and ketone carbonyls (~200 ppm) in the diketo form.[6] In the enol form, the enolic carbons will appear at distinct chemical shifts, providing quantitative information about the tautomeric ratio.
Infrared (IR) Spectroscopy
The IR spectrum provides invaluable information about the functional groups present. The diketo form will exhibit strong C=O stretching vibrations for both the ketone and ester. The enol form will show a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation.
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Enol) | 3300-2500 (broad) | Indicates hydrogen bonding.[7] |
| C-H Stretch | 3000-2850 | Aliphatic C-H bonds. |
| C=O Stretch (Ester) | ~1735 | |
| C=O Stretch (Ketone) | ~1715 | [7] |
| C=O Stretch (Conjugated Ketone - Enol) | ~1670 | Lower frequency due to conjugation. |
| C-O Stretch | 1320-1210 | [7] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern often involves the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).[8] The molecular ion peak (M+) is expected at m/z 184.19.[1]
Synthesis and Reactivity: A Chemist's Toolkit
The synthetic utility of Ethyl 3,5-dioxocyclohexanecarboxylate stems from its straightforward preparation and predictable reactivity.
Synthetic Protocol: Dieckmann Condensation Approach
A common method for the synthesis of this and related compounds is the intramolecular Dieckmann condensation of a suitable diester, such as diethyl acetonylsuccinate.[9]
Step-by-Step Methodology:
-
Base-mediated cyclization: Diethyl acetonylsuccinate is treated with a strong base, such as sodium ethoxide in ethanol. The base abstracts an acidic α-proton, initiating an intramolecular condensation to form the sodium salt of the cyclic β-keto ester.[9]
-
Reaction Conditions: The mixture is typically heated under reflux to drive the reaction to completion.[9]
-
Workup: After cooling, the ethanol is removed under reduced pressure. The resulting residue is then carefully acidified (e.g., with HCl) to protonate the enolate and yield the final product.[9]
-
Purification: The crude product can be purified by extraction and subsequent distillation or crystallization.
Caption: Synthetic workflow for Ethyl 3,5-dioxocyclohexanecarboxylate.
Key Reactions and Applications
The presence of acidic protons and multiple electrophilic centers makes this molecule a versatile intermediate for:
-
Alkylation and Acylation: The methylene group between the two ketones is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated to introduce a wide range of substituents.[9]
-
Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.
-
Michael Addition: The enolate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling of Ethyl 3,5-dioxocyclohexanecarboxylate is essential for laboratory safety.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Store in a tightly sealed container in a cool, dry place.[11]
-
Conclusion: A Molecule of Enduring Significance
Ethyl 3,5-dioxocyclohexanecarboxylate is more than just a chemical intermediate; it is a testament to the elegance and utility of fundamental organic reactions. Its rich tautomeric chemistry, coupled with its versatile reactivity, ensures its continued importance in the synthesis of complex organic molecules. For scientists at the forefront of drug discovery and materials science, a deep appreciation of its properties is not just beneficial, but essential for innovation.
References
-
ResearchGate. (2025). First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.
-
PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. Retrieved from [Link]
-
PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,5-dimethyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Supporting Information. (n.d.). 13. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved from [Link]
-
MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
Sources
- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3,5-dioxocyclohexane-1-carboxylate 97% | CAS: 27513-35-5 | AChemBlock [achemblock.com]
- 3. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CAS 27513-35-5 | ethyl 3,5-dioxocyclohexane-1-carboxylate - Synblock [synblock.com]
A Comprehensive Technical Guide to the Synthesis of Ethyl 3,5-Dioxocyclohexanecarboxylate
Introduction: The Significance of a Versatile Cyclohexanedione Building Block
Ethyl 3,5-dioxocyclohexanecarboxylate is a pivotal intermediate in synthetic organic chemistry, valued for its unique structural motif featuring a β,δ-diketoester system. This arrangement of functional groups provides a versatile platform for a wide array of chemical transformations, making it a crucial building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, it serves as a key precursor in the production of prohexadione calcium, a plant growth regulator. This guide offers an in-depth exploration of the primary and alternative synthetic routes to this valuable compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies, tailored for researchers and professionals in the field of drug development and chemical synthesis.
Primary Synthetic Pathway: A Tandem Michael Addition and Dieckmann Condensation
The most established and widely employed method for the synthesis of ethyl 3,5-dioxocyclohexanecarboxylate is a robust two-step sequence. This pathway commences with a Michael addition reaction between diethyl maleate and acetone, which generates the intermediate, diethyl acetonylsuccinate. This intermediate then undergoes an intramolecular Claisen condensation, specifically a Dieckmann condensation, to yield the target cyclic dione.
Step 1: Michael Addition - Formation of Diethyl Acetonylsuccinate
The initial step involves the conjugate addition of an enolate, generated from acetone, to the electron-deficient alkene of diethyl maleate. This reaction is typically catalyzed by a base, with secondary amines such as diethylamine being particularly effective.
Causality Behind Experimental Choices:
The choice of a secondary amine as a catalyst is strategic. It is basic enough to facilitate the formation of the acetone enolate but not so strong as to promote undesirable side reactions, such as the self-condensation of acetone or the saponification of the ester groups. The reaction is generally performed at or below room temperature to control the exothermicity of the reaction and maximize the yield of the desired 1,5-dicarbonyl compound.[1]
Experimental Protocol: Synthesis of Diethyl Acetonylsuccinate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl maleate and acetone.
-
Catalyst Addition: Cool the mixture in an ice bath and add diethylamine dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 12-24 hours) to ensure complete conversion.
-
Workup and Purification: After the reaction is complete, the mixture is typically washed with a dilute acid to remove the amine catalyst, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl acetonylsuccinate. Further purification can be achieved by vacuum distillation.
Step 2: Dieckmann Condensation - Cyclization to Ethyl 3,5-Dioxocyclohexanecarboxylate
The acyclic diethyl acetonylsuccinate is then cyclized via a Dieckmann condensation. This intramolecular reaction is a cornerstone for the formation of five- and six-membered rings and is particularly effective for producing cyclic β-keto esters. The reaction is promoted by a strong base, with sodium ethoxide being the reagent of choice when working with ethyl esters to prevent transesterification.[2]
Causality Behind Experimental Choices:
The use of sodium ethoxide as a base is critical. It deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule.[3] The subsequent elimination of an ethoxide ion drives the reaction towards the formation of the stable six-membered ring. The reaction is typically conducted in an anhydrous alcoholic solvent, such as ethanol, to ensure the solubility of the reactants and the base.[2]
Experimental Protocol: Dieckmann Condensation of Diethyl Acetonylsuccinate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
Addition of Diethyl Acetonylsuccinate: To the prepared sodium ethoxide solution, add diethyl acetonylsuccinate dropwise at a controlled temperature (often ambient temperature, though some procedures may specify cooling).[4]
-
Reaction and Reflux: Upon completion of the addition, the reaction mixture is typically heated under reflux for several hours to drive the cyclization to completion.[4]
-
Workup and Isolation: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and a strong acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate of the product. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The crude ethyl 3,5-dioxocyclohexanecarboxylate is then purified by vacuum distillation.
Quantitative Data Summary for the Primary Synthesis Pathway
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Michael Addition | Diethyl maleate, Acetone | Diethylamine | None or excess acetone | 0 to RT | 12 - 24 | 70 - 85 |
| 2. Dieckmann Condensation | Diethyl acetonylsuccinate | Sodium ethoxide | Ethanol | Reflux | 2 - 4 | 75 - 90 |
Mechanistic Insights
To fully appreciate the elegance and efficiency of this synthetic route, a detailed examination of the reaction mechanisms is essential.
Mechanism of Michael Addition
The Michael addition proceeds through the formation of a resonance-stabilized enolate from acetone, which then acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ester, diethyl maleate.[5]
Caption: Michael addition of acetone to diethyl maleate.
Mechanism of Dieckmann Condensation
The Dieckmann condensation is an intramolecular nucleophilic acyl substitution reaction. A base abstracts an acidic α-proton from the diester to form a nucleophilic enolate, which then attacks the other ester carbonyl, leading to a cyclic β-keto ester after the elimination of an alkoxide.[6]
Caption: Dieckmann condensation of diethyl acetonylsuccinate.
Alternative Synthetic Strategies
While the Michael-Dieckmann sequence is the most common, other methods for the synthesis of related cyclic keto esters exist and are worth considering, as they may offer advantages for specific applications or substrate scopes.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[7] While not a direct route to ethyl 3,5-dioxocyclohexanecarboxylate itself, it is a fundamental method for the synthesis of substituted cyclohexenones, which are structurally related.[8] This method is particularly useful for building complex polycyclic systems, such as those found in steroids.[7] The reaction typically involves the addition of an enolate (from a ketone or β-dicarbonyl compound) to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction of the resulting 1,5-diketone.[9]
Hagemann's Ester Synthesis
Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is another important cyclic keto ester with broad applications in natural product synthesis.[10] Its synthesis, while not yielding the 3,5-dioxo structure directly, provides a valuable alternative for accessing functionalized cyclohexanone rings. The classical Hagemann's ester synthesis involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde or methylene iodide.[10] This methodology highlights an alternative approach to constructing the cyclohexanone core.
Conclusion and Future Perspectives
The synthesis of ethyl 3,5-dioxocyclohexanecarboxylate via the Michael addition followed by Dieckmann condensation remains a highly efficient and reliable method for both laboratory and industrial-scale production. The ready availability of the starting materials, coupled with the high yields of the individual steps, makes this a preferred route. Understanding the nuances of the reaction mechanisms and the rationale behind the experimental conditions is paramount for optimizing this synthesis.
While alternative methods like the Robinson annulation and Hagemann's ester synthesis provide access to a broader range of functionalized cyclohexenones, the Michael-Dieckmann sequence is the most direct approach to the title compound. Future research in this area may focus on the development of more sustainable and atom-economical one-pot procedures or the use of novel catalytic systems to further enhance the efficiency and environmental footprint of this important transformation.
References
- Dieckmann, W. (1901). Ueber cyklische β-Ketoncarbonsäureester. Justus Liebigs Annalen der Chemie, 317(1), 27-109.
- Hagemann, C. T. L. (1893). Ueber die Condensation von Formaldehyd mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 26(1), 876-890.
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl acetonedicarboxylate. Available at: [Link]
-
Wikipedia. (2023). Hagemann's ester. Available at: [Link]
-
Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Wikipedia. (2023). Dieckmann condensation. Available at: [Link]
- Google Patents. (n.d.). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.
-
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Michael reaction. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]
-
ACS Publications. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available at: [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. Available at: [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]
-
ResearchGate. (n.d.). Hagemann's ester: a timeless building block for natural product synthesis. Available at: [Link]
-
Oregon State University. (n.d.). Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids. Available at: [Link]
-
ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Available at: [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]
-
ResearchGate. (n.d.). Michael addition reactions in macromolecular design for emerging technologie. Available at: [Link]
-
Semantic Scholar. (n.d.). The preparation and reactions of dienol ester and dienol ester derivatives of hagemann's ester and its t-butyl analogue. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 10. Hagemann's ester - Wikipedia [en.wikipedia.org]
The Versatile Building Block: A Technical Guide to Ethyl 3,5-Dioxocyclohexanecarboxylate for Drug Discovery and Development
Abstract
Ethyl 3,5-dioxocyclohexanecarboxylate, a seemingly simple cyclic β-dicarbonyl compound, is a molecule of significant interest to the discerning medicinal chemist and drug development professional. Its true value lies not in its inherent biological activity, but in its remarkable versatility as a synthetic intermediate. The strategic placement of its ketone and ester functionalities within a cyclohexanone framework provides a rich playground for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide delves into the synthesis, key reactive properties, and, most importantly, the practical applications of this valuable building block in the construction of diverse and biologically relevant heterocyclic scaffolds. We will explore not just the "what" but the "why" behind its utility in established name reactions and provide actionable insights for its deployment in drug discovery programs.
Core Characteristics and Synthesis
Ethyl 3,5-dioxocyclohexanecarboxylate (also known as 3,5-dioxocyclohexanecarboxylic acid ethyl ester) is a solid at room temperature with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol . Its structure is characterized by a cyclohexane ring bearing two ketone groups at the 3- and 5-positions and an ethyl ester at the 1-position.
Table 1: Physicochemical Properties of Ethyl 3,5-dioxocyclohexanecarboxylate
| Property | Value | Reference(s) |
| CAS Number | 27513-35-5 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Off-White to Yellow Solid | [2] |
| Storage | Store at 0-8 °C | [2] |
Synthesis via Dieckmann Condensation
The most common and industrially relevant synthesis of ethyl 3,5-dioxocyclohexanecarboxylate is achieved through an intramolecular Dieckmann condensation of diethyl acetonylsuccinate. This reaction is a powerful method for the formation of five- and six-membered rings.
The causality behind this choice of precursor is rooted in the inherent reactivity of the starting material. Diethyl acetonylsuccinate possesses two ester groups and an activated methylene group, primed for intramolecular cyclization. The use of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon to one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the cyclic β-keto ester.
Figure 1: General workflow for the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate [3]
-
Step 1: Sodium Ethoxide Preparation: To 150 mL of ethanol, carefully add 3.4 g of sodium metal in portions.
-
Step 2: Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with stirring at ambient temperature.
-
Step 3: Cyclization: Heat the reaction mixture under reflux for 2 hours.
-
Step 4: Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting brown viscous liquid is the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate and can be used directly in subsequent reactions or further purified.
Keto-Enol Tautomerism: The Key to Reactivity
A fundamental aspect of the chemistry of ethyl 3,5-dioxocyclohexanecarboxylate is its existence as a mixture of keto and enol tautomers. This equilibrium is crucial as it dictates the nucleophilic character of the molecule. The presence of two carbonyl groups flanking a methylene group results in acidic α-protons, facilitating the formation of a highly stabilized enolate.
Figure 3: Conceptual workflow for a modified Hantzsch-type synthesis using Ethyl 3,5-dioxocyclohexanecarboxylate.
Significance for Drug Development: The dihydropyridine core is a privileged scaffold in medicinal chemistry. The ability to rapidly generate novel, fused DHP derivatives from ethyl 3,5-dioxocyclohexanecarboxylate allows for the exploration of new chemical space around this important pharmacophore, potentially leading to the discovery of new cardiovascular agents with improved properties.
Knoevenagel Condensation: Building Blocks for Bioactive Molecules
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The active methylene groups of ethyl 3,5-dioxocyclohexanecarboxylate readily participate in Knoevenagel condensations with various aldehydes, leading to the formation of α,β-unsaturated systems. These products are themselves valuable intermediates for further synthetic transformations.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Step 1: Reactant Mixture: In a suitable solvent such as ethanol or toluene, dissolve ethyl 3,5-dioxocyclohexanecarboxylate and the desired aromatic aldehyde.
-
Step 2: Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.
-
Step 3: Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
The choice of a weak base is crucial to prevent self-condensation of the dicarbonyl starting material. The resulting α,β-unsaturated ketone products can serve as Michael acceptors for subsequent reactions.
Michael Addition: Constructing Complex Molecular Architectures
The enolate of ethyl 3,5-dioxocyclohexanecarboxylate is an excellent nucleophile for Michael (conjugate) addition reactions. It can add to a wide range of α,β-unsaturated compounds (Michael acceptors), such as enones, enals, and nitroalkenes. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.
Sources
- 1. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Regioselectivity of Enolate Formation in Ethyl 3,5-dioxocyclohexanecarboxylate
Abstract
Ethyl 3,5-dioxocyclohexanecarboxylate is a pivotal building block in organic synthesis, valued for its dual carbonyl functionality which allows for a wide array of chemical transformations. The synthetic utility of this β-dicarbonyl compound is fundamentally governed by the regioselective formation of its enolate. This guide provides a comprehensive analysis of the principles dictating this selectivity, moving beyond simplistic kinetic versus thermodynamic labels to address the nuanced interplay of proton acidity, reaction conditions, and the subsequent reactivity of the generated enolate. We will explore the causal mechanisms behind experimental choices, present validated protocols for selective transformations, and offer a framework for predicting and controlling reaction outcomes in complex synthetic applications.
Part 1: Foundational Principles of Acidity and Tautomerism
The reactivity of Ethyl 3,5-dioxocyclohexanecarboxylate is rooted in the acidity of its various α-protons. Understanding the vast differences in their pKa values is the first step toward mastering its chemistry.
Mapping the Acidic Protons
The molecule possesses three distinct sets of α-protons, each with a characteristic acidity profile:
-
C4 Protons (α to two ketones): These methylene protons are flanked by two electron-withdrawing carbonyl groups. This dual activation leads to significant charge delocalization in the conjugate base, making these the most acidic protons in the molecule, with a pKa in the range of 9-11.[1][2]
-
C2/C6 Protons (α to one ketone): These methylene protons are adjacent to a single carbonyl group and are considered typical ketonic α-protons, with a pKa of approximately 18-20.[1]
-
C1 Proton (α to ester): This methine proton is adjacent to the ethyl ester group. While activated, it is generally less acidic than protons alpha to a ketone and is also tertiary, making it more sterically hindered.
This significant disparity in acidity, particularly the exceptionally low pKa of the C4 protons, is the single most dominant factor in enolate formation.
Caption: Acidity map of protons in Ethyl 3,5-dioxocyclohexanecarboxylate.
The Predominant Enolate: A Case Beyond Simple Kinetic vs. Thermodynamic Control
In typical unsymmetrical ketones, the choice between kinetic and thermodynamic conditions dictates which α-carbon is deprotonated.[3][4][5] Kinetic control, using a strong, bulky base like LDA at low temperatures, favors the faster removal of the most sterically accessible proton.[6][7] Thermodynamic control, using a weaker base at higher temperatures, allows for equilibration to the most stable enolate, which typically has a more substituted double bond.[8]
However, for Ethyl 3,5-dioxocyclohexanecarboxylate, the ~10 pKa unit difference between the C4 protons and the next most acidic protons (C2/C6) is so pronounced that deprotonation occurs almost exclusively at the C4 position under both kinetic and thermodynamic conditions. The energy barrier to remove a C2/C6 proton is prohibitively high compared to the facile deprotonation at C4. Therefore, the discussion of regioselectivity shifts from "which carbon gets deprotonated?" to "how does the resulting C4-enolate react?"
Caption: Formation of the predominant C4-enolate under various conditions.
Part 2: Controlling the Reaction Pathway of the C4-Enolate
Once formed, the C4-enolate is a resonance-stabilized species with nucleophilic character at both the C4 carbon and the oxygen atoms of the carbonyls. This ambident nucleophilicity presents the true regioselectivity challenge: directing subsequent reactions (e.g., alkylation) to either the carbon (C-alkylation) or oxygen (O-alkylation) atom. The outcome is determined by a sophisticated interplay of the electrophile's nature, the solvent, and the metal counter-ion.
Hard and Soft Acids and Bases (HSAB) Theory
HSAB theory provides a powerful predictive framework. The enolate's oxygen atom is a "hard" nucleophilic center, while the carbon atom is a "soft" nucleophilic center.
-
Hard Electrophiles (e.g., silyl halides like TMSCl, acyl chlorides) preferentially react with the hard oxygen center, leading to O-acylation or O-silylation .
-
Soft Electrophiles (e.g., alkyl halides like CH₃I or benzyl bromide) preferentially react with the soft carbon center, leading to C-alkylation .[1]
Influence of Solvent and Counter-Ion
The reaction environment critically influences the enolate's behavior:
-
Counter-Ion: A more covalent metal-oxygen bond (e.g., with Li⁺) shields the oxygen atom, promoting C-alkylation. More ionic interactions (e.g., with Na⁺ or K⁺) leave the oxygen more exposed and reactive, favoring O-alkylation.
-
Solvent: Polar aprotic solvents (e.g., DMSO, HMPA) strongly solvate the metal cation, creating a more "naked" and reactive oxygen anion, which increases the likelihood of O-alkylation. Less polar, coordinating solvents like THF favor a more tightly associated ion pair, which sterically favors reaction at the carbon atom.
The following workflow summarizes these decision-making parameters:
Caption: Workflow for directing the regioselectivity of enolate reactions.
Part 3: Validated Experimental Methodologies
The following protocols provide step-by-step guidance for achieving selective C- and O-functionalization, embodying the principles discussed.
Protocol 1: Selective C-Alkylation via Thermodynamic Enolate Formation
This protocol is designed to generate a monosubstituted derivative at the C4 position, a common step in the synthesis of complex ketones.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | A moderately strong, non-bulky base ensures complete deprotonation at C4 under equilibrating conditions.[9] |
| Solvent | Tetrahydrofuran (THF) or Ethanol | Promotes ion-pairing and favors reaction at the softer carbon nucleophile. |
| Electrophile | Primary Alkyl Halide (e.g., Iodomethane) | A classic soft electrophile that ensures a favorable soft-soft interaction with the C4 carbon.[1] |
| Temperature | 0 °C to Room Temperature | Allows for complete enolate formation and subsequent alkylation without promoting side reactions. |
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (2x) to remove the oil, and suspend the remaining powder in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq.) in dry THF dropwise over 30 minutes. Evolution of H₂ gas will be observed.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full enolate formation.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Selective O-Silylation via Trapping
This protocol generates a silyl enol ether, a versatile intermediate for various cross-coupling and addition reactions.
| Parameter | Condition | Rationale |
| Base | Triethylamine (Et₃N) | A non-nucleophilic amine base is sufficient to facilitate the reaction with the highly reactive silyl halide. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Aprotic solvents that effectively dissolve the reactants without interfering. |
| Electrophile | Trimethylsilyl Chloride (TMSCl) | A hard electrophile that rapidly and irreversibly traps the enolate at the hard oxygen center. |
| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient for this rapid trapping reaction. |
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, dissolve Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq.) in dry DCM.
-
Add triethylamine (1.5 eq.) and cool the solution to 0 °C.
-
Add trimethylsilyl chloride (1.2 eq.) dropwise. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or ¹H NMR.
-
Upon completion, dilute the reaction mixture with pentane and filter through a pad of Celite to remove the ammonium salt.
-
Concentrate the filtrate under reduced pressure. The resulting silyl enol ether is often used immediately in the next step due to potential sensitivity to hydrolysis.
Part 4: Spectroscopic and Analytical Characterization
Confirming the regiochemical outcome is paramount. A combination of spectroscopic techniques provides definitive evidence.
-
¹H NMR Spectroscopy: For C-alkylation, the signal corresponding to the two C4 protons (a singlet or triplet depending on coupling) will be replaced by a signal for the remaining C4 proton (a multiplet) and new signals for the added alkyl group. For O-silylation, the C4 proton signal will disappear and be replaced by a vinylic proton signal, along with the characteristic signal for the silyl group (e.g., a singlet around 0.2 ppm for TMS).[10]
-
¹³C NMR Spectroscopy: C-alkylation results in the appearance of a new aliphatic carbon signal and a shift in the C4 signal. O-silylation results in the appearance of signals corresponding to the vinylic carbons of the enol ether.
-
UV-Vis Spectroscopy: Enolate formation causes a significant bathochromic shift (to longer wavelength) in the UV absorption maximum due to the extended π-conjugation. This can be used to monitor the deprotonation step.[11]
Conclusion
The regioselectivity of reactions involving Ethyl 3,5-dioxocyclohexanecarboxylate is a nuanced topic that hinges on a deep understanding of its electronic and structural properties. While the initial deprotonation is overwhelmingly directed to the C4 position by its superior acidity, true synthetic control is exerted by strategically manipulating the subsequent reaction of the resulting ambident enolate. By carefully selecting the electrophile based on HSAB principles and fine-tuning the reaction environment through judicious choice of solvent and counter-ion, researchers can predictably steer the reaction towards either C- or O-functionalization. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile substrate in the rational design and execution of complex synthetic strategies, particularly within the demanding context of drug discovery and development.
References
-
Chemistry Stack Exchange. (2014). Regioselective enolate formation. [Link]
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]
-
University Lecture Notes. (n.d.). Lecture 3 Regioselective Formation of Enolates. [Link]
-
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]
-
University Course Material. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [Link]
-
ER Publications. (n.d.). Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. [Link]
-
Mašek, T., & Jahn, U. (2021). Enolate-Based Regioselective Anti-Beckmann C-C Bond Cleavage of Ketones. Journal of Organic Chemistry, 86(17), 11608-11632. [Link]
-
Arnott, G. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). (PDF) Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. [Link]
-
Course Hero. (n.d.). Enolates of β-Dicarbonyl Compounds. [Link]
-
PMC. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. [Link]
-
ResearchGate. (n.d.). Keto-enol structures of linear and cyclic 1,3-diketones with antioxidant activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
-
ScienceDirect. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
science24.com. (2006). Do Enol Forms of Cyclic 1,3-diketons Really Exist in Solution?. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. erpublications.com [erpublications.com]
- 10. science24.com [science24.com]
- 11. thz.usst.edu.cn [thz.usst.edu.cn]
Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of Ethyl 3,5-Dioxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block in Modern Synthesis
Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5) is a highly functionalized cyclic β-keto ester that serves as a powerful intermediate in organic synthesis.[1][2] Its structure, featuring two carbonyl groups in a 1,3-relationship and an ester moiety, provides multiple reactive sites. The true synthetic potential of this molecule lies in the reactivity of the C4 methylene group, which is flanked by both carbonyls. The protons at this position are significantly acidic, allowing for easy formation of a stabilized enolate under basic conditions. This enolate is a potent carbon nucleophile, making Ethyl 3,5-dioxocyclohexanecarboxylate an ideal substrate for a variety of bond-forming reactions. Furthermore, the 1,3-dicarbonyl motif is a classic precursor for the construction of various heterocyclic systems.
This guide explores three cornerstone applications of this versatile reagent: the synthesis of fused heterocyclic scaffolds, its role as a nucleophile in Michael additions leading to Robinson annulation, and its utility in C-C bond formation via direct acylation. The protocols and mechanistic discussions provided herein are designed to equip researchers with both the practical steps and the underlying chemical principles to effectively leverage this compound in their synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 27513-35-5 | [1][2] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Varies (often a liquid or low-melting solid) | N/A |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Application 1: Synthesis of Fused Pyrazole Heterocycles
Expertise & Experience: The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is one of the most fundamental and reliable methods for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[3][4] Ethyl 3,5-dioxocyclohexanecarboxylate is an ideal substrate for this transformation. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring. The choice of an acidic catalyst (like acetic acid) is crucial; it protonates a carbonyl oxygen, activating it for the initial nucleophilic attack by hydrazine, thereby accelerating the reaction rate without promoting unwanted side reactions.
Mechanistic Pathway: Pyrazole Formation
Sources
The Versatility of Ethyl 3,5-Dioxocyclohexanecarboxylate: A Gateway to Diverse Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3,5-dioxocyclohexanecarboxylate, a cyclic β-ketoester, has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the presence of two carbonyl groups in a 1,3-relationship and a reactive methylene group, provide multiple sites for chemical transformations, making it an ideal building block for constructing diverse heterocyclic rings. These heterocyclic scaffolds are at the core of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of efficient synthetic routes to access them.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of ethyl 3,5-dioxocyclohexanecarboxylate in the synthesis of key heterocyclic systems. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic transformations, it is crucial to understand the properties and handling requirements of the precursor.
| Property | Value | Source |
| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |
| CAS Number | 27513-35-5 | |
| Molecular Formula | C₉H₁₂O₄ | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Off-white to yellow solid | |
| Storage | Store at 0-8 °C in a dry, sealed place | , |
Safety and Handling: Ethyl 3,5-dioxocyclohexanecarboxylate is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways to Key Heterocyclic Systems
The strategic placement of functional groups in ethyl 3,5-dioxocyclohexanecarboxylate allows for its participation in a variety of classical and multicomponent reactions to form diverse heterocyclic cores.
Caption: Hantzsch dihydropyridine synthesis workflow.
Detailed Protocol: Synthesis of a Fused 1,4-Dihydropyridine Derivative
This protocol is adapted from a general Hantzsch condensation procedure. [2] Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate (1 equivalent)
-
Substituted Benzaldehyde (e.g., o-methoxybenzaldehyde) (0.5 equivalents, as 2 equivalents of the β-ketoester react with one of the aldehyde)
-
Ammonium Acetate (1 equivalent)
-
Isopropanol
Procedure:
-
To a solution of the substituted benzaldehyde (0.1 mol) in isopropanol (50 mL), add ethyl 3,5-dioxocyclohexanecarboxylate (0.2 mol) and ammonium acetate (0.1 mol).
-
Heat the reaction mixture at reflux with stirring for the required time (e.g., 22 hours for o-methoxybenzaldehyde).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crystals with cold isopropanol (3 x 20 mL).
-
Dry the product in a vacuum oven to a constant weight.
Expected Outcome and Characterization: The reaction with o-methoxybenzaldehyde is expected to yield the corresponding fused 1,4-dihydropyridine. The product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.
| Reactants | Product | Reaction Time | Yield | Reference |
| Methyl-3-aminocrotonate, o-methoxybenzaldehyde | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine | 84 h | Good | [2] |
| Methyl acetoacetate, o-methoxybenzaldehyde, Ammonium acetate | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine | 22 h | 37.8% |
Note: The provided yields are for analogous acyclic systems, and optimization may be required for the cyclic precursor.
Pyrazoles and Pyrazolones via Knorr Synthesis
The Knorr pyrazole synthesis is a classical method for the preparation of pyrazole and pyrazolone derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine. [3][4][5][6][7]Pyrazoles are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities.
Causality of Experimental Choices: The reaction of ethyl 3,5-dioxocyclohexanecarboxylate with hydrazine hydrate is typically carried out in a protic solvent like an alcohol (e.g., 1-propanol) to facilitate the dissolution of the reactants and to mediate proton transfer steps in the mechanism. A catalytic amount of a weak acid, such as acetic acid, is often added to catalyze the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Heating is generally required to drive the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: Knorr pyrazole synthesis workflow.
Detailed Protocol: Synthesis of a Fused Pyrazolone Derivative
This protocol is based on a standard Knorr synthesis using a β-ketoester. [3] Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
Procedure:
-
In a suitable reaction vessel, mix ethyl 3,5-dioxocyclohexanecarboxylate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).
-
Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the consumption of the starting material by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
Dry the product to a constant weight.
Expected Outcome and Characterization: The reaction is expected to yield a fused pyrazolone derivative. The product's structure can be confirmed through melting point determination, TLC analysis against the starting material, and spectroscopic methods such as ¹H NMR. The product may exist as a mixture of tautomers.
| Reactants | Product | Yield | Reference |
| Ethyl benzoylacetate, Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79% | [8] |
Note: The yield is for an analogous acyclic system and may vary for the cyclic precursor.
Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea. [9]These products, often referred to as DHPMs, are of significant interest due to their diverse pharmacological activities.
Causality of Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid under thermal conditions. The use of a high-boiling solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction by ensuring all components remain in solution at the required temperature. An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for activating the aldehyde carbonyl for nucleophilic attack and for catalyzing the cyclization and dehydration steps.
Detailed Protocol: Synthesis of a Fused Dihydropyrimidinone
This protocol is adapted from a general Biginelli reaction procedure. [10] Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate (1.2 equivalents)
-
Aromatic Aldehyde (1 equivalent)
-
Urea (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask, suspend finely powdered urea (1.2 eq) and the aldehyde (1.0 eq) in a minimal amount of DMSO.
-
Add ethyl 3,5-dioxocyclohexanecarboxylate (1.2 eq) and p-TSA (0.1 eq).
-
Heat the resulting suspension with stirring at 110 °C for 4–8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Pyrimidines via Condensation with Amidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous bioactive compounds. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine. [11] Causality of Experimental Choices: This reaction typically proceeds under basic or neutral conditions. The choice of solvent depends on the solubility of the reactants. The reaction often benefits from heating to promote the condensation and subsequent cyclization to form the aromatic pyrimidine ring.
Detailed Protocol: Synthesis of a Fused Pyrimidine
This is a generalized protocol based on the known reactivity of 1,3-dicarbonyls with amidines. [12] Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate (1 equivalent)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1 equivalent)
-
Base (e.g., sodium ethoxide) (2 equivalents)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add the amidine hydrochloride and stir until a clear solution is obtained.
-
Add ethyl 3,5-dioxocyclohexanecarboxylate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Future Discovery
Ethyl 3,5-dioxocyclohexanecarboxylate has proven to be a remarkably versatile and powerful precursor for the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, coupled with the well-established synthetic methodologies outlined in this guide, provides researchers and drug development professionals with a robust toolkit for accessing novel molecular architectures. The ability to readily construct dihydropyridines, pyrazoles, dihydropyrimidinones, and pyrimidines from this single starting material highlights its strategic importance in modern organic synthesis. The protocols and insights provided herein are intended to serve as a practical resource to facilitate the exploration of new chemical space and accelerate the discovery of next-generation therapeutics and functional materials.
References
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. Available at: [Link]
-
Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382. PubChem. Available at: [Link]
-
Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journals. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrimidine. ChemTube3D. Available at: [Link]
- Knorr Pyrazole Synthesis.
-
Knorr Pyrazole Synthesis. Available at: [Link]
-
(PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. ResearchGate. Available at: [Link]
-
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jetir.org [jetir.org]
- 8. youtube.com [youtube.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Pyrimidine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Hantzsch Pyridine Synthesis of Polyhydroquinolines using Ethyl 3,5-dioxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed protocol and in-depth scientific insights into the Hantzsch pyridine synthesis, specifically utilizing ethyl 3,5-dioxocyclohexanecarboxylate as the β-dicarbonyl component. This multicomponent reaction offers an efficient pathway to construct polyhydroquinoline scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document is designed to equip researchers with the necessary knowledge to successfully implement this synthesis, understand the underlying chemical principles, and explore its potential in drug discovery programs.
Introduction: The Significance of the Hantzsch Reaction and Polyhydroquinolines
First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry.[1] It is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate, to form 1,4-dihydropyridines (1,4-DHPs).[1] The initial dihydropyridine products can be subsequently oxidized to the corresponding pyridine derivatives.[1] The driving force for this aromatization is the formation of a stable aromatic ring.[1]
The versatility and efficiency of the Hantzsch synthesis have made it a widely used tool in medicinal chemistry. Notably, 1,4-DHP derivatives are a prominent class of L-type calcium channel blockers, including well-known drugs like nifedipine and amlodipine, which are used to treat cardiovascular diseases such as hypertension.[2][3]
The use of cyclic β-dicarbonyl compounds, such as ethyl 3,5-dioxocyclohexanecarboxylate, in the Hantzsch reaction leads to the formation of fused heterocyclic systems known as polyhydroquinolines.[4][5] These structures are also of significant pharmacological interest, exhibiting a range of biological activities including antimicrobial and antioxidant properties.[4] This application note will focus on a detailed, field-proven protocol for the synthesis of these valuable molecular frameworks.
Reaction Principle and Mechanism
The Hantzsch synthesis using ethyl 3,5-dioxocyclohexanecarboxylate, an aldehyde, and a nitrogen source is a one-pot reaction that proceeds through a series of well-established intermediates. The overall reaction leads to the formation of a polyhydroquinoline derivative.
The currently accepted mechanism for the Hantzsch reaction involves several key steps:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde with one of the β-dicarbonyl compounds (in this case, a separate molecule of a β-ketoester like ethyl acetoacetate is often used in conjunction with the cyclic dione for an unsymmetrical product, or two equivalents of the cyclic dione can be envisioned in a symmetrical reaction) to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: Concurrently, the nitrogen source (e.g., ammonia from ammonium acetate) reacts with the other β-dicarbonyl compound to form a reactive enamine intermediate.[6]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring system, in this case, the polyhydroquinoline core.[6]
The final product is a stable polyhydroquinoline derivative. Depending on the reaction conditions and the desired final product, an additional oxidation step can be performed to aromatize the dihydropyridine ring to a quinoline system.[2]
Experimental Protocol: Synthesis of Ethyl 4-Aryl-2,7-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
This protocol details a representative Hantzsch reaction using ethyl 3,5-dioxocyclohexanecarboxylate, an aromatic aldehyde, and ammonium acetate. This procedure is adapted from established methodologies for the synthesis of polyhydroquinoline derivatives.[7][8][9]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| Aromatic Aldehyde | Varies | 1.0 | Varies | e.g., Benzaldehyde (106.12 g/mol , 0.106 g, 102 µL) |
| Ethyl 3,5-dioxocyclohexanecarboxylate | 184.19 | 1.0 | 0.184 g | The key β-dicarbonyl compound. |
| Ethyl Acetoacetate | 130.14 | 1.0 | 0.130 g, 128 µL | A common second β-ketoester for unsymmetrical products. |
| Ammonium Acetate | 77.08 | 1.5 | 0.116 g | Serves as the nitrogen source. |
| Ethanol | 46.07 | - | 10 mL | Reaction solvent. |
| Catalyst (Optional) | Varies | Varies | Varies | e.g., L-proline, HClO4-SiO2.[5][7] While often successful without a catalyst, acidic or basic catalysts can improve yields and reaction times. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl 3,5-dioxocyclohexanecarboxylate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (approximately 80°C) using a heating mantle and a reflux condenser. The optimal temperature and reaction time can vary depending on the specific aldehyde used.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials, particularly the aldehyde, indicates the reaction's progression.
-
Work-up and Isolation:
-
Once the reaction is complete (typically within 2-6 hours), allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.
-
Alternatively, for non-crystalline products or to remove persistent impurities, column chromatography on silica gel may be employed. A gradient elution with a mixture of ethyl acetate and hexane is typically effective.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for this Hantzsch synthesis protocol.
| Parameter | Value/Observation | Rationale/Significance |
| Reactant Stoichiometry | Aldehyde:Cyclic β-ketoester:β-ketoester:Ammonium Acetate (1:1:1:1.5) | A slight excess of the ammonium source is often used to ensure complete reaction. |
| Solvent | Ethanol | A common and effective solvent for Hantzsch reactions, as it readily dissolves the reactants and facilitates the reaction. |
| Temperature | Room Temperature to 80°C | Gentle heating can increase the reaction rate, but room temperature is often sufficient for many substrates. |
| Reaction Time | 2-6 hours | The reaction time is dependent on the reactivity of the specific aldehyde used. |
| Product Yield | 70-90% | Good to excellent yields are typically expected for this reaction. |
| Product Appearance | Crystalline solid | The polyhydroquinoline products are often stable, crystalline compounds. |
Visualizing the Hantzsch Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of polyhydroquinolines.
Caption: General workflow for the Hantzsch synthesis of polyhydroquinolines.
Mechanism Diagram
The following diagram illustrates the key steps in the Hantzsch reaction mechanism leading to the formation of a polyhydroquinoline.
Caption: Simplified mechanism of the Hantzsch polyhydroquinoline synthesis.
Trustworthiness and Self-Validation
The protocol described herein is based on well-established and frequently cited procedures in peer-reviewed literature. The robustness of the Hantzsch reaction ensures its reproducibility. To validate the successful synthesis of the target polyhydroquinoline, the following analytical checks are essential:
-
Thin-Layer Chromatography (TLC): A single spot for the purified product with a different Rf value from the starting materials is a primary indicator of purity.
-
Melting Point: A sharp and distinct melting point for the crystalline product is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the protons on the dihydropyridine ring, the substituent from the aldehyde, and the ester and cyclic moieties. The integration of these peaks should correspond to the expected number of protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of distinct carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), the ester carbonyl group (around 1700 cm⁻¹), and the ketone carbonyl groups on the cyclohexane ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound.
-
By performing these analytical validations, researchers can have high confidence in the identity and purity of their synthesized polyhydroquinoline derivatives.
Conclusion and Future Perspectives
The Hantzsch synthesis utilizing ethyl 3,5-dioxocyclohexanecarboxylate provides a reliable and efficient method for accessing polyhydroquinoline scaffolds. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The protocol detailed in this application note offers a solid foundation for researchers to explore the synthesis of a diverse library of polyhydroquinoline derivatives by varying the aldehyde component. Further investigations into the biological activities of these novel compounds could lead to the discovery of new drug candidates with potential applications in various disease areas. The continued exploration of green chemistry principles, such as the use of alternative solvents and catalysts, will further enhance the utility and sustainability of this important synthetic methodology.
References
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(5), 2841-2843. [Link]
-
A highly efficient and green method for catalyzing the Hantzsch reaction under solvent-free conditions using a seashell/Kaolin calcined system. ResearchGate. [Link]
-
An efficient one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation using a heterogeneous catalyst under solvent-free conditions. Semantic Scholar. [Link]
-
Synthesis of alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. [Link]
-
Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
One-Pot Synthesis of 1,8-Dioxodecahydroacridines and Polyhydroquinoline using 1,3-Di (bromo or chloro)-5,5-Dimethylhydantoin as a Novel and Green Catalyst under Solvent-Free Conditions. ResearchGate. [Link]
-
IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS. IJCRT.org. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2898-2908. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558. [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
One-Pot Synthesis of 1,8-Dioxodecahydroacridines and Polyhydroquinoline using 1,3-Di (bromo or chloro). Redalyc. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. ijcrt.org [ijcrt.org]
- 6. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
Application Notes & Protocols: Ethyl 3,5-dioxocyclohexanecarboxylate as a Pivotal Scaffold for Novel Anti-Inflammatory Agents
Foreword: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. Ethyl 3,5-dioxocyclohexanecarboxylate stands out as one such privileged starting material. Its unique structural arrangement, featuring two reactive carbonyl groups and an active methylene, offers a rich chemical playground for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the strategic application of ethyl 3,5-dioxocyclohexanecarboxylate in the synthesis of potent anti-inflammatory agents, with a particular focus on the renowned Hantzsch reaction for creating dihydropyridine-based compounds. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their quest for next-generation anti-inflammatory drugs.
The Chemical Rationale: Why Ethyl 3,5-dioxocyclohexanecarboxylate?
The efficacy of ethyl 3,5-dioxocyclohexanecarboxylate as a precursor in anti-inflammatory drug synthesis is not coincidental; it is deeply rooted in its chemical reactivity and structural potential. The 1,3-dicarbonyl moiety is a classic and highly reactive functional group that can readily participate in a variety of condensation reactions.
Key Reactive Features:
-
Enolization and Nucleophilicity: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are highly acidic, leading to the facile formation of an enolate. This enolate is a potent nucleophile, capable of attacking electrophilic centers.
-
Electrophilic Carbonyl Carbons: The carbonyl carbons themselves are electrophilic and are susceptible to nucleophilic attack, for instance, by amines.
-
Cyclization Potential: The linear six-carbon backbone with reactive groups at positions 1, 3, and 5 is perfectly primed for intramolecular or multicomponent reactions that lead to the formation of stable six-membered heterocyclic rings.
This combination of reactive sites allows for the systematic and often high-yield construction of complex molecular architectures, such as the dihydropyridine (DHP) core, which has been shown to possess a wide range of biological activities, including anti-inflammatory properties[1][2].
The Hantzsch Reaction: A Cornerstone Synthesis for Anti-Inflammatory Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that has stood the test of time, offering a straightforward route to 1,4-dihydropyridine derivatives[3]. Traditionally, the reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia[1]. By employing ethyl 3,5-dioxocyclohexanecarboxylate, we can create fused dihydropyridine systems with unique pharmacological profiles.
Mechanism of the Hantzsch-type Reaction
The reaction proceeds through a series of well-established steps, which is key to understanding how to optimize the reaction conditions.
Caption: Generalized mechanism of the Hantzsch-type dihydropyridine synthesis.
The process involves the initial formation of an enamine from one molecule of the dicarbonyl compound and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated dicarbonyl) from another molecule of the dicarbonyl and an aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final dihydropyridine product[3][4].
Detailed Experimental Protocol: Synthesis of a Fused Dihydropyridine Derivative
This protocol outlines a representative synthesis of a fused dihydropyridine derivative using ethyl 3,5-dioxocyclohexanecarboxylate, a substituted benzaldehyde, and ammonium acetate as the nitrogen source.
Materials and Reagents
-
Ethyl 3,5-dioxocyclohexanecarboxylate
-
4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)
-
Ammonium acetate
-
Ethanol (absolute)
-
Ethyl acetate (for TLC and column chromatography)
-
Hexane (for TLC and column chromatography)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3,5-dioxocyclohexanecarboxylate (1.84 g, 10 mmol).
-
Addition of Reactants: To the flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants and is generally considered a green solvent[3].
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. A typical mobile phase for TLC would be a 3:1 mixture of hexane and ethyl acetate.
-
Reaction Workup: After the reaction is complete (typically 4-6 hours, as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Product Isolation: Upon cooling, a solid product will often precipitate. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure fused dihydropyridine derivative. The yield of such reactions can be significantly high, often exceeding 70% without the need for a catalyst[5].
Characterization of the Product
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
Quantitative Data Summary
| Parameter | Value |
| Starting Material 1 | Ethyl 3,5-dioxocyclohexanecarboxylate (10 mmol) |
| Starting Material 2 | 4-Chlorobenzaldehyde (10 mmol) |
| Nitrogen Source | Ammonium acetate (10 mmol) |
| Solvent | Ethanol (30 mL) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 5 hours |
| Typical Yield | 75-85% |
| Appearance | Pale yellow solid |
Anti-Inflammatory Activity and Mechanism of Action
The synthesized dihydropyridine derivatives are expected to exhibit anti-inflammatory properties. Inflammation is a complex biological response involving various enzymes and signaling molecules[6].
Proposed Anti-Inflammatory Pathways
Many anti-inflammatory drugs function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX)[6][7]. Dihydropyridine derivatives have been reported to possess anti-inflammatory activity, potentially through the inhibition of these enzymes or by modulating the production of pro-inflammatory cytokines like TNF-α and interleukins[8].
Caption: Proposed mechanism of anti-inflammatory action for dihydropyridine derivatives.
Protocol for In Vitro Anti-Inflammatory Screening
A common method to assess the anti-inflammatory potential of new compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Overproduction of NO is a hallmark of inflammation[9].
Workflow for In Vitro Screening:
Caption: Experimental workflow for assessing in vitro anti-inflammatory activity.
The IC50 value, which represents the concentration of the compound required to inhibit 50% of the NO production, is a key metric for quantifying its anti-inflammatory potency[9].
Concluding Remarks for the Research Professional
Ethyl 3,5-dioxocyclohexanecarboxylate is a powerful and cost-effective starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The Hantzsch-type reaction described herein provides a robust and scalable method for generating libraries of dihydropyridine derivatives for screening as anti-inflammatory agents. By understanding the underlying chemical principles and following systematic protocols for synthesis and biological evaluation, researchers can efficiently explore the vast chemical space accessible from this versatile scaffold, accelerating the discovery of new and effective treatments for inflammatory diseases.
References
-
Zhang, M. J., Zhou, J., Cao, W., Feng, Z. Q., Guo, J. W., Han, Q. J., ... & Li, B. (2015). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 183-198. [Link]
-
Tandlich, R., et al. (2025). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. National Institutes of Health. [Link]
-
Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4635. [Link]
-
Carradori, S., et al. (2014). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]
-
Desai, N. C., et al. (2015). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. ResearchGate. [Link]
-
Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(14), 5384. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of 1-(4-aminosulfonylphenyl)-3,5-diarylpyrazoline derivatives as potent antiinflammatory and antimicrobial agents. ResearchGate. [Link]
-
Li, Y., et al. (2021). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 19(3), 634-643. [Link]
- Google Patents. (1989).
-
PubChem. Ethyl 3,5-dioxocyclohexane-1-carboxylate. [Link]
-
Gholami, M., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 15(3), 227-237. [Link]
-
National Institutes of Health. (2021). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. [Link]
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]
-
Kumar, S., & Singh, M. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Ghorab, M. M., et al. (2015). Hantzsch-Type Dihydropyridines and Biginelli-Type Tetrahydropyrimidines: A Review of their Chemotherapeutic Activities. ResearchGate. [Link]
-
Akbarzadeh, T., et al. (2012). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 23(3), 237-241. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3,5-dioxocyclohexanecarboxylate as a Novel Ancillary Ligand for High-Efficiency Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Novel Ancillary Ligands in Phosphorescent Emitters
The performance of phosphorescent organic light-emitting diodes (PhOLEDs) is critically dependent on the molecular architecture of the emissive metal-organic complexes. While significant research has focused on the cyclometalating ligands that primarily determine the emission color and efficiency, the ancillary ligand plays a crucial, albeit more subtle, role in fine-tuning the photophysical properties, volatility, and stability of the final emitter.[1] Traditional ancillary ligands, such as acetylacetonate (acac), have been widely employed due to their robust coordination chemistry and commercial availability.
This application note explores the potential of a novel β-dicarbonyl compound, ethyl 3,5-dioxocyclohexanecarboxylate (E35DC) , as an ancillary ligand for iridium(III)-based phosphorescent emitters. The rigid cyclohexanedione backbone of E35DC, in contrast to the more flexible aliphatic chain of acac, is hypothesized to offer enhanced thermal and morphological stability in the solid state, a critical factor for the longevity of OLED devices. Furthermore, the presence of the ethyl carboxylate group provides a potential site for further functionalization to improve solubility or to attach other moieties for advanced device architectures.
Herein, we present a comprehensive guide for the synthesis of E35DC, its proposed use in the synthesis of a green-emitting phosphorescent iridium(III) complex, and detailed protocols for the fabrication and characterization of a solution-processed OLED device incorporating this novel emitter.
Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (E35DC)
The synthesis of E35DC can be achieved via a Dieckmann condensation of diethyl acetonylsuccinate. This established method provides a reliable route to the target compound.[2]
Materials and Reagents
| Reagent | Grade | Supplier |
| Diethyl acetonylsuccinate | ≥98% | Sigma-Aldrich |
| Sodium metal | 99.9% | Sigma-Aldrich |
| Anhydrous Ethanol | 200 proof | Various |
| Toluene | Anhydrous, 99.8% | Various |
| Hydrochloric Acid | 2 M | Various |
| Diethyl Ether | Anhydrous | Various |
| Magnesium Sulfate | Anhydrous | Various |
Synthesis Protocol
-
Sodium Ethoxide Formation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add 3.4 g of sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.
-
Dieckmann Condensation: To the freshly prepared sodium ethoxide solution, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with continuous stirring at room temperature.[2]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Solvent Removal: After cooling to room temperature, remove the ethanol by rotary evaporation under reduced pressure. This will yield a brown, viscous liquid which is the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate.
-
Work-up and Purification:
-
Dissolve the residue in 100 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 with 2 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Proposed Synthesis of a Phosphorescent Emitter: [Ir(ppy)₂(E35DC)]
Following the successful synthesis of the E35DC ligand, we propose its incorporation into a classic green-emitting iridium(III) complex, replacing the standard acetylacetonate ligand. The synthesis follows a two-step procedure involving the formation of an iridium dimer followed by the reaction with the E35DC ligand.[3]
Synthesis of the Iridium Dimer, [Ir(ppy)₂(μ-Cl)]₂
-
In a 100 mL round-bottom flask, combine iridium(III) chloride hydrate (1.0 g, 1 eq.), 2-phenylpyridine (ppy) (2.5 eq.), and a 3:1 mixture of 2-ethoxyethanol/water (30 mL).
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction mixture to 120 °C and reflux overnight under a nitrogen atmosphere.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Filter the solid, wash with water and then with diethyl ether, and dry under vacuum to yield the iridium dimer.
Synthesis of [Ir(ppy)₂(E35DC)]
-
In a 100 mL round-bottom flask, suspend the iridium dimer (0.5 g, 1 eq.), ethyl 3,5-dioxocyclohexanecarboxylate (E35DC) (2.2 eq.), and sodium carbonate (5 eq.) in 40 mL of 2-ethoxyethanol.
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir overnight under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
The crude product should be purified by column chromatography on silica gel (eluent: dichloromethane/hexane gradient) to yield the final green-emitting complex, [Ir(ppy)₂(E35DC)].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yield.
Introduction to the Synthesis
The synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate is most commonly achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation, of diethyl acetonylsuccinate.[1][2] This reaction, typically carried out in the presence of a strong base like sodium ethoxide, is a powerful method for forming the six-membered ring of the target molecule.[3][4] However, like any chemical synthesis, it is not without its challenges. This guide will address common issues and provide practical, experience-based solutions to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate.
Problem 1: Low or No Product Yield
Symptoms:
-
After the reaction and work-up, the isolated yield of Ethyl 3,5-dioxocyclohexanecarboxylate is significantly lower than expected, or no product is obtained.
-
TLC analysis of the crude product shows a significant amount of starting material (diethyl acetonylsuccinate) remaining.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inactive or Insufficient Base | The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of a strong base to drive the reaction to completion.[1] Sodium ethoxide is hygroscopic and can be deactivated by moisture. | Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried before use. Consider using a slight excess of the base (1.1-1.2 equivalents). |
| Presence of Moisture | Water in the reaction solvent (e.g., ethanol, toluene) will quench the strong base and inhibit the formation of the necessary enolate intermediate. | Use anhydrous solvents. If using ethanol, it should be absolute ethanol. Consider drying solvents over molecular sieves prior to use. |
| Low Reaction Temperature or Insufficient Reaction Time | The Dieckmann condensation often requires heating to proceed at a reasonable rate. Insufficient time or temperature will lead to incomplete conversion. | The reaction is often performed at reflux in ethanol or toluene.[2] Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Quality Starting Material | Impurities in the diethyl acetonylsuccinate can interfere with the reaction. | Ensure the purity of the starting material by techniques such as distillation before use. |
| Inefficient Work-up | The product is a β-keto ester, which is acidic and will be in its enolate form in the basic reaction mixture.[1] Improper acidification during work-up will result in loss of product to the aqueous layer. | Carefully acidify the reaction mixture with a dilute acid (e.g., HCl, H₂SO₄) to a pH of ~3-4, ensuring the enolate is fully protonated before extraction. |
Problem 2: Formation of a Brown, Viscous Liquid Instead of a Crystalline Product
Symptoms:
-
The crude product is a dark, oily, or tar-like substance that is difficult to handle and purify.[2]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Side Reactions and Polymerization | At elevated temperatures or with prolonged reaction times, side reactions such as intermolecular condensation or polymerization can occur, leading to the formation of high molecular weight byproducts. | Optimize the reaction temperature and time. Avoid excessive heating. Consider using a less reactive, sterically hindered base if polymerization is a significant issue. |
| Decomposition of the Product | The product, a β-keto ester, can be susceptible to decomposition under harsh acidic or basic conditions, especially at high temperatures. | Perform the work-up at a lower temperature (e.g., in an ice bath). Use dilute acid for neutralization and avoid prolonged exposure to strong acids or bases. |
| Presence of Impurities from Starting Material | Impurities in the diethyl acetonylsuccinate can lead to the formation of colored byproducts. | Purify the starting material before the reaction. |
| Ineffective Purification | The crude product may contain a mixture of the desired product and various byproducts. | Purification by column chromatography on silica gel is often effective.[2] A suitable eluent system should be determined by TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Dieckmann condensation for this synthesis?
A1: The synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate from diethyl acetonylsuccinate proceeds via the Dieckmann condensation mechanism. This intramolecular reaction is a type of Claisen condensation.[3][4] The process can be broken down into the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-proton from the diethyl acetonylsuccinate to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule. This forms a cyclic intermediate.
-
Elimination of Leaving Group: The cyclic intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.
-
Deprotonation of the Product: The product, Ethyl 3,5-dioxocyclohexanecarboxylate, is a β-keto ester and is acidic. The ethoxide base will deprotonate it to form a stable enolate. This final deprotonation step is crucial as it drives the equilibrium towards the product.[1]
-
Protonation: An acidic workup is required to protonate the enolate and yield the final neutral product.
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of Ethyl 3,5-dioxocyclohexanecarboxylate Synthesis.
Q2: What are the optimal reaction conditions for this synthesis?
A2: The optimal conditions can vary, but a common and effective procedure involves the following:
-
Base: Sodium ethoxide is the most frequently used base. It is typically prepared in situ by reacting sodium metal with absolute ethanol or used as a commercially available solid.
-
Solvent: Anhydrous ethanol or toluene are common solvents.[2] Ethanol is often used as it is the solvent for the in situ generation of sodium ethoxide. Toluene can be advantageous as it allows for azeotropic removal of any trace water.
-
Temperature: The reaction is usually carried out at an elevated temperature, often at the reflux temperature of the solvent.[2]
-
Reaction Time: The reaction time can range from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine when the reaction is complete.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the Dieckmann condensation.
-
Stationary Phase: Silica gel plates are suitable.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the eluent system. You may need to adjust the polarity to achieve good separation between the starting material and the product.
-
Visualization: The spots can be visualized under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or iodine.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material (diethyl acetonylsuccinate) will decrease in intensity, while the spot for the product (Ethyl 3,5-dioxocyclohexanecarboxylate) will appear and increase in intensity.
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Q4: What are the key safety precautions for this synthesis?
A4: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific hazards for this reaction include:
-
Sodium Metal: If preparing sodium ethoxide in situ, be aware that sodium is highly reactive with water and can cause fires. Handle it with care under an inert atmosphere.
-
Sodium Ethoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Solvents: Ethanol and toluene are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Product: Ethyl 3,5-dioxocyclohexanecarboxylate is classified as a skin and eye irritant and may cause respiratory irritation.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (1989). Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives. (EP0306996A2).
-
Chemistry LibreTexts. (2023, September 20). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry. Retrieved from [Link]
-
PubChem. Ethyl 3,5-dioxocyclohexane-1-carboxylate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Beta-Keto Ester Synthesis
Welcome to the technical support center for beta-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of beta-keto esters, particularly via the Claisen condensation and related methods.
Issue 1: Low or No Yield of the Desired β-Keto Ester
Possible Cause 1: Incorrect Choice of Base
-
Explanation: The Claisen condensation is a base-mediated reaction where an ester enolate acts as the nucleophile. The choice of base is critical to prevent unwanted side reactions. Using a hydroxide base can lead to saponification (hydrolysis) of the ester starting material or product.[1][2][3] Furthermore, employing an alkoxide base that does not match the alcohol portion of the ester can result in transesterification, leading to a mixture of products.[1][4]
-
Solution:
-
Use a matching alkoxide base: The most common and effective strategy is to use an alkoxide base corresponding to the alcohol part of your ester (e.g., sodium ethoxide for ethyl esters).[1][4] This prevents transesterification.
-
Consider a non-nucleophilic strong base: For more complex substrates or when a matching alkoxide is not feasible, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.[1][5] These bases deprotonate the ester without the risk of transesterification. LDA is particularly useful for crossed Claisen condensations.[1]
-
Possible Cause 2: Insufficient Amount of Base
-
Explanation: The Claisen condensation is an equilibrium process. The final step, the deprotonation of the newly formed β-keto ester, is what drives the reaction to completion.[6][7] The pKa of the α-proton of a typical ester is around 25, while the pKa of the α-proton of the resulting β-keto ester is significantly lower (around 11), making it much more acidic.[8] Therefore, a stoichiometric amount of base is required to deprotonate the product and shift the equilibrium.[6][7]
-
Solution:
-
Use at least one full equivalent of base: Ensure that you are using a 1:1 molar ratio of the base to the enolizable ester.
-
Ensure anhydrous conditions: Alkoxide bases are moisture-sensitive. Any water present will consume the base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Possible Cause 3: Reverse Claisen Condensation
-
Explanation: The Claisen condensation is a reversible reaction. If the product is not deprotonated by the base, the equilibrium can shift back towards the starting materials.[8] This is particularly problematic if the starting ester has only one α-hydrogen, as the resulting β-keto ester will not have an acidic proton to be removed to drive the reaction forward.[7]
-
Solution:
-
Ensure a stoichiometric amount of a sufficiently strong base: As mentioned above, this is crucial to deprotonate the product.
-
Choose appropriate starting materials: For a successful Claisen condensation, the starting ester must have at least two α-hydrogens.[3]
-
Possible Cause 4: Suboptimal Reaction Temperature
-
Explanation: Like most chemical reactions, the rate of the Claisen condensation is influenced by temperature. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can promote side reactions.
-
Solution:
-
Start at room temperature: For many standard Claisen condensations, room temperature is a good starting point.
-
Gentle heating if necessary: If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) can be beneficial. Monitor the reaction closely by TLC to avoid decomposition.
-
Cooling for highly reactive substrates: For very reactive esters or when using a very strong base, cooling the reaction mixture may be necessary to control the reaction rate and prevent side product formation.
-
Issue 2: Presence of Significant Side Products
Side Product 1: Carboxylic Acid (from Hydrolysis)
-
Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting material or the β-keto ester product, especially under basic conditions.[1][2] This results in the formation of the corresponding carboxylate salt, which upon acidic workup will yield the carboxylic acid.
-
Solution:
-
Strict anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and handle hygroscopic bases in a glovebox or under an inert atmosphere.
-
Appropriate workup: Quench the reaction with a non-aqueous acid if possible, or work quickly during the aqueous workup to minimize contact time with water.
-
Side Product 2: Mixture of Esters (from Transesterification)
-
Explanation: This occurs when the alkoxide base used does not match the alkoxy group of the ester.[1] For example, using sodium methoxide with ethyl acetate will result in a mixture of ethyl and methyl acetoacetate, as well as the corresponding starting esters.
-
Solution:
Side Product 3: Decarboxylated Product (Ketone)
-
Explanation: β-keto acids (formed by hydrolysis of the β-keto ester) are prone to decarboxylation upon heating, especially in the presence of acid, to yield a ketone.[9][10][11] This can occur during the reaction if there is water present and the temperature is elevated, or during an acidic workup at high temperatures.
-
Solution:
-
Maintain anhydrous conditions: This prevents the formation of the β-keto acid intermediate.
-
Mild acidic workup: If an acidic workup is necessary, perform it at low temperatures (e.g., 0 °C) and avoid prolonged exposure to strong acids. Use a dilute acid for neutralization.[12]
-
Issue 3: Difficulties in Product Purification
Problem 1: Product is difficult to separate from starting material.
-
Explanation: If the reaction has not gone to completion, the polarity of the β-keto ester may be similar to that of the starting ester, making chromatographic separation challenging.
-
Solution:
-
Optimize reaction conditions for higher conversion: Revisit the troubleshooting steps for low yield to drive the reaction to completion.
-
Utilize the acidity of the product: After the reaction, the β-keto ester exists as its enolate salt. You can perform a liquid-liquid extraction to separate the charged enolate from the neutral starting material. Acidify the aqueous layer containing the enolate and then extract the protonated β-keto ester with an organic solvent.
-
Problem 2: Product undergoes decomposition during purification.
-
Explanation: β-keto esters can be thermally labile and may decompose upon heating during distillation. They can also be sensitive to acidic or basic conditions, which might be present on silica gel for chromatography.
-
Solution:
-
Avoid high temperatures: If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Use neutral silica gel: For column chromatography, consider using deactivated or neutral silica gel to prevent decomposition. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can also be beneficial.
-
Alternative purification methods: Consider other purification techniques such as crystallization if the product is a solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen condensation?
A1: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. The key steps are:
-
Enolate formation: A strong base removes an acidic α-hydrogen from one ester molecule to form an enolate.[3]
-
Nucleophilic attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.[3]
-
Elimination of the leaving group: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[3]
-
Deprotonation of the product: The resulting β-keto ester is deprotonated by the alkoxide base, forming a resonance-stabilized enolate. This final step is crucial for driving the reaction to completion.[6][7]
-
Protonation: An acidic workup protonates the enolate to yield the final neutral β-keto ester.[2][7]
Q2: What is a "crossed" Claisen condensation and what are the keys to its success?
A2: A crossed Claisen condensation involves the reaction between two different esters. To avoid a complex mixture of all four possible products, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate, or diethyl carbonate).[5] This non-enolizable ester can only act as the electrophile. The other ester, which has α-hydrogens, will form the enolate and act as the nucleophile.
Q3: What is the Dieckmann condensation?
A3: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[8] This reaction is particularly useful for forming 5- and 6-membered rings. The mechanism is analogous to the intermolecular Claisen condensation.
Q4: Are there alternative methods for synthesizing β-keto esters if the Claisen condensation is not suitable for my substrate?
A4: Yes, several other methods exist:
-
Acylation of Ketone Enolates: Ketones can be deprotonated to form enolates, which can then be acylated with an acyl chloride or another acylating agent to form β-dicarbonyl compounds, including β-keto esters.[13]
-
Meldrum's Acid Chemistry: Meldrum's acid can be acylated, and the resulting acyl-Meldrum's acid derivative can be reacted with an alcohol to yield a β-keto ester.[14] This method is often high-yielding and versatile.
-
Decarboxylative Claisen Condensation: The reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors can produce functionalized α-substituted β-keto esters.[15]
-
Reaction of Aldehydes with Diazoesters: Aldehydes can react with ethyl diazoacetate in the presence of a Lewis acid catalyst to form β-keto esters.[15]
Q5: How does the keto-enol tautomerism of β-keto esters affect their reactivity and characterization?
A5: β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. This equilibrium can affect their reactivity, as the enol form is a nucleophile. In terms of characterization, you will often see signals for both tautomers in NMR spectra, which can complicate interpretation. The ratio of keto to enol form depends on the solvent and the structure of the β-keto ester.
Data Tables
Table 1: Approximate pKa Values of Relevant Species in the Claisen Condensation
| Compound Type | Approximate pKa |
| Ester (α-proton) | 25 |
| β-Keto Ester (α-proton) | 11 |
| Alcohol (e.g., ethanol) | 16 |
This table highlights the significant increase in acidity upon formation of the β-keto ester, which is the thermodynamic driving force for the reaction.[8]
Table 2: Recommended Base and Solvent for Different Ester Types in Claisen Condensation
| Ester Type | Recommended Base | Recommended Solvent |
| Ethyl esters | Sodium ethoxide (NaOEt) | Ethanol, THF, Toluene |
| Methyl esters | Sodium methoxide (NaOMe) | Methanol, THF |
| tert-Butyl esters | Potassium tert-butoxide (KOtBu) | tert-Butanol, THF |
| General (when matching alkoxide is not desired) | Sodium hydride (NaH), Lithium diisopropylamide (LDA) | THF, Diethyl ether |
Experimental Protocols
Protocol 1: General Procedure for a Standard Claisen Condensation (Ethyl Acetate to Ethyl Acetoacetate)
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: In the flask, place sodium ethoxide (1.0 equivalent) and add anhydrous ethanol.
-
Addition of Ester: To the stirred solution, add ethyl acetate (2.0 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for a specified time (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold, dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base and protonate the enolate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl acetoacetate.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Diagram 1: Claisen Condensation Mechanism
Caption: The five key steps of the Claisen condensation mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in β-keto ester synthesis.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Dr. Shinta. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 29). Claisen condensation. Retrieved from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23642-23659. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
- Google Patents. (2009). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Organic Syntheses. (n.d.). Meldrum's Acid. Retrieved from [Link]
-
Gundu, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 124. [Link]
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. aklectures.com [aklectures.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Temperature Control in the Cyclocondensation of Succinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in the cyclocondensation of succinic acid derivatives. Precise temperature management is paramount for maximizing yield, ensuring purity, and achieving reproducible results in these powerful synthetic transformations.
Section 1: Foundational Principles of Thermal Control
This section addresses the fundamental concepts governing the use of temperature in cyclocondensation reactions involving succinic acid and its derivatives, such as succinic anhydride.
Q1: What are the primary cyclocondensation reactions of succinic acid derivatives, and why is temperature a universal concern?
Succinic acid derivatives are key building blocks for synthesizing cyclic compounds, notably through two major pathways: Intramolecular Friedel-Crafts Acylation and the Stobbe Condensation .
-
Intramolecular Friedel-Crafts Acylation: This reaction, often employing succinic anhydride, is fundamental to constructing polycyclic aromatic systems, as seen in the Haworth synthesis.[1][2] It involves an initial acylation of an aromatic ring followed by a Lewis or protic acid-catalyzed ring closure.
-
Stobbe Condensation: This is a base-catalyzed condensation between a succinic ester and a ketone or aldehyde, forming an alkylidenesuccinic acid or its ester.[3] It is a reliable method for carbon-carbon bond formation.
Temperature is the master variable in these reactions because it directly influences reaction kinetics and thermodynamics. It dictates the rate of reaction, the selectivity between competing pathways, and the stability of reactants, intermediates, and products.[4] An improperly controlled thermal environment is the most common cause of failed or low-yielding cyclocondensation reactions.
Caption: Key cyclocondensation pathways using succinic acid derivatives.
Section 2: Troubleshooting Guide: Low Yield & Incomplete Reactions
A common frustration is a reaction that fails to proceed to completion. The following Q&A guide helps diagnose and solve these issues, which are often rooted in insufficient thermal energy.
Q2: My reaction has stalled with significant starting material remaining after several hours. Is the temperature too low?
Yes, this is the most probable cause. Cyclocondensation reactions, particularly the ring-closing step, have a significant activation energy barrier that must be overcome. If the thermal energy of the system is insufficient, the reaction rate will be impractically slow or negligible.
Causality: The conversion of the linear intermediate to the cyclic product is often an endothermic or entropically disfavored process that requires energy input. Without adequate heat, the molecules lack the necessary kinetic energy to achieve the correct transition state geometry for ring formation.
Troubleshooting Protocol:
-
Confirm Reagent Activity: Before adjusting temperature, ensure your catalyst (e.g., Lewis acid) or base is active and was added correctly.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled 10 °C increments.
-
Monitor Progress: After each temperature increase, allow the reaction to equilibrate for 30-60 minutes and then analyze a sample (e.g., by TLC or LC-MS) to check for conversion of the starting material.
-
Identify the Optimal Point: Continue this incremental heating until you observe a satisfactory reaction rate or until side product formation begins (see Section 3). This methodical approach helps you find the optimal thermal window for your specific substrate.
Caption: Workflow for troubleshooting low-yield cyclocondensation reactions.
Section 3: Troubleshooting Guide: Side Reactions & Impurity Formation
The formation of tars, polymers, or unexpected byproducts is a clear indication that the reaction temperature is too high.
Q3: My reaction mixture turned dark brown/black, and I've isolated an insoluble tar. What went wrong?
This is a classic sign of thermal decomposition. Succinic anhydride and related carboxylic acid derivatives can undergo decarboxylation or other fragmentation pathways at elevated temperatures.[5] The resulting reactive species can then polymerize, leading to the formation of intractable tars.
Causality: Excessive thermal energy not only accelerates the desired reaction but also provides enough energy to initiate undesired, higher-activation-energy pathways like fragmentation and polymerization. Many Friedel-Crafts catalysts also promote polymerization at high temperatures.
Corrective Actions:
-
Reduce Temperature Immediately: If you observe rapid darkening, immediately lower the reaction temperature.
-
Optimize with a Test Reaction: Set up a small-scale test reaction at a significantly lower temperature (e.g., 20-30 °C lower than the failed attempt) and gradually heat it using the incremental protocol described in Q2.
-
Consider a Milder Catalyst: If the optimal temperature window is very narrow, a less reactive Lewis acid or base might provide a more controlled reaction.
Q4: I'm getting a mixture of products, such as different isomers. How can temperature affect selectivity?
Temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. This product may not be the most stable one.
-
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, including the reverse reactions. The reaction becomes reversible and will eventually settle at an equilibrium state, favoring the most thermodynamically stable product.
If you are isolating an undesired, yet stable, isomer, it may be the thermodynamic product. Running the reaction at a lower temperature for a longer period could favor the formation of the desired kinetic product. Conversely, if you desire the thermodynamic product, gentle heating may be required to allow the initial kinetic product to revert and rearrange.
Section 4: Protocol-Specific Temperature Recommendations
The ideal temperature is highly dependent on the specific reaction type, substrates, and solvent.
Q5: What is the standard temperature strategy for a multi-step Haworth synthesis using succinic anhydride?
The Haworth synthesis involves distinct steps, each with its own optimal temperature. A one-size-fits-all approach will fail.
Step-by-Step Thermal Protocol: Haworth Synthesis of a Phenanthrene Derivative
-
Step 1: Friedel-Crafts Acylation (Exothermic)
-
Action: Add succinic anhydride and the aromatic substrate (e.g., naphthalene) to the Lewis acid (AlCl₃) in a suitable solvent (e.g., nitrobenzene) at 0-5 °C .[1]
-
Rationale: The initial acylation is often highly exothermic. Cooling is essential to prevent polysubstitution and decomposition. Use an ice bath and monitor the internal temperature closely during addition. After addition, the reaction may be allowed to slowly warm to room temperature.
-
-
Step 2: Clemmensen Reduction
-
Action: The keto-acid product is reduced, typically under reflux in the presence of zinc amalgam and HCl.
-
Rationale: This reduction requires significant heat to proceed at a reasonable rate. The reflux temperature of the solvent system sets the reaction temperature.
-
-
Step 3: Intramolecular Friedel-Crafts Acylation (Ring Closure)
-
Action: The reduced acid is treated with a strong acid (e.g., H₂SO₄ or polyphosphoric acid) and heated , often to 80-100 °C .
-
Rationale: This is the key cyclization step and requires substantial thermal energy to overcome its activation barrier.[6]
-
| Reaction Type | Typical Catalyst/Reagent | Common Solvents | Recommended Temp. Range (°C) | Key Considerations |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Nitrobenzene, CS₂, DCM | 0 to 50 °C | Highly exothermic; requires initial cooling. |
| Ring-Closing Cyclization | H₂SO₄, PPA, HF | (Neat or high-boiling solvent) | 50 to 120 °C | Requires heating to overcome activation energy. |
| Stobbe Condensation | t-BuOK, NaH, NaOEt | Ethanol, Toluene, THF | 25 to 110 °C (Reflux) | Highly dependent on substrate reactivity.[3][7] |
Section 5: Best Practices for Experimental Temperature Management
Q6: What is the most reliable method for setting up and monitoring reaction temperature?
Precise and accurate temperature management requires the right equipment and technique.
-
Heating/Cooling Source:
-
Oil Baths: Provide excellent, uniform heat transfer. Use a stirrer-hotplate with a contact thermometer for precise control. Mineral oil is suitable up to ~150 °C; silicone oil can be used for higher temperatures.[8]
-
Heating Mantles: Best for round-bottom flasks, especially at larger scales. Use with sand or as a direct contact mantle. Control the temperature with a Variac and an internal thermometer.[8]
-
Cooling Baths: For sub-ambient temperatures, use ice-water (0 °C), ice-salt (-15 to -5 °C), or dry ice-acetone (-78 °C).[8]
-
-
The Golden Rule: Use an Internal Thermometer. The temperature of your heating bath is not the temperature of your reaction. Always place a thermometer or thermocouple probe directly into the reaction mixture (ensuring it doesn't interfere with stirring) to monitor the true internal temperature. Modern automated lab reactors and stirrer hotplates with contact thermometers excel at this.[9]
References
-
Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2022). PubMed Central. [Link]
- Process for preparing succinic acid or derivative thereof. (1973).
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). NIH. [Link]
-
Succinic anhydride. Wikipedia. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. [Link]
-
Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. MDPI. [Link]
-
Succinic acid. Wikipedia. [Link]
- Method of preparing (R)-succinic acid derivatives. (1990).
-
Improvement of Dissolution Properties Through Acyclovir - Succinic Acid Cocrystal Using Solvent Evaporation Technique. (2017). Impactfactor. [Link]
-
Haworth Synthesis. Scribd. [Link]
-
The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry. [Link]
-
Succinic Acid: Technology Development and Commercialization. MDPI. [Link]
-
Succinic anhydride. Organic Syntheses Procedure. [Link]
-
What is Stobbe condensation? (2019). Quora. [Link]
-
Strain‐Induced Nucleophilic Ring Opening of Donor–Acceptor Cyclopropenes for Synthesis of Monosubstituted Succinic Acid Derivatives. (2021). ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Temperature Controlling Polymorphism and Polymorphic Interconversion in Sublimation Crystallization of 5-Methoxy-salicylaldhyde Azine. ResearchGate. [Link]
-
Selective Stobbe condensation under solvent-free conditions. ResearchGate. [Link]
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
-
PAH: Anthracene and phenanthrene. Course Hero. [Link]
-
Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers. [Link]
-
Accumulation of succinate controls activation of adipose tissue thermogenesis. (2018). PubMed. [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). ACS Publications. [Link]
-
Succinic Acid and Succinic AnhydrideStyrene Plastics. ResearchGate. [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]
-
Comparisons of the effects of solute interactions on partition coefficient, k D, in selected binary immiscible solvents: a case of oxalic acid and succinic acid. (2022). PubMed. [Link]
-
Serendipitous isolation of a disappearing conformational polymorph of succinic acid challenges computational polymorph prediction. CrystEngComm (RSC Publishing). [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Succinate oxidation rescues mitochondrial ATP synthesis at high temperature in Drosophila melanogaster. (2023). PubMed. [Link]
-
Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. ResearchGate. [Link]
-
Haworth's synthesis. (2024). Chemistry for everyone. [Link]
-
Content error, AnKing-MCAT/AnKingMed, ID 828255. (2024). AnkiHub Community. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. [Link]
-
Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry. [Link]
-
Strain-Induced Nucleophilic Ring Opening of Donor-Acceptor Cyclopropenes for Synthesis of Monosubstituted Succinic Acid Derivatives. (2021). PubMed. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Room Temperature Organic Synthesis. (2015). ResearchGate. [Link]
-
Enzymatic polycondensation of succinic acid or diethyl succinate and 1,4-butanediol, using a two-stage method. ResearchGate. [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. [Link]
-
Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Redalyc. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lneya.com [lneya.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. mt.com [mt.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3,5-dioxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules is paramount. Ethyl 3,5-dioxocyclohexanecarboxylate, a versatile building block, presents a classic analytical challenge due to its existence as a dynamic equilibrium of keto-enol tautomers. This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective against other common analytical techniques and furnishing the reader with the practical knowledge to navigate the intricacies of its structural elucidation.
The Central Challenge: Keto-Enol Tautomerism
Ethyl 3,5-dioxocyclohexanecarboxylate exists as a mixture of its diketo and enol forms. This tautomerism is a chemical equilibrium between a ketone or aldehyde and an enol. The interconversion of the two forms involves the movement of a proton and the shifting of bonding electrons. The position of this equilibrium is highly sensitive to the solvent environment, temperature, and concentration. Understanding and quantifying this equilibrium is crucial as the reactivity and biological activity of the keto and enol forms can differ significantly.
In-Depth Analysis by ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is an exceptionally powerful tool for the qualitative and quantitative analysis of Ethyl 3,5-dioxocyclohexanecarboxylate. The slow rate of interconversion between the keto and enol tautomers on the NMR timescale allows for the distinct observation of signals from both species in the same spectrum.
Predicting the ¹H NMR Spectrum
A thorough understanding of the expected chemical shifts and coupling patterns for both the diketo and enol forms is fundamental to interpreting the ¹H NMR spectrum.
Keto Tautomer: In its diketo form, the molecule possesses a plane of symmetry. This results in chemically equivalent protons, leading to a simpler spectrum than might be anticipated.
Enol Tautomer: The formation of the enol introduces a carbon-carbon double bond and an enolic hydroxyl group, significantly altering the electronic environment and, consequently, the chemical shifts of nearby protons. The enol form is stabilized by conjugation and intramolecular hydrogen bonding.
Below is a table of predicted ¹H NMR chemical shifts and multiplicities for the tautomers of Ethyl 3,5-dioxocyclohexanecarboxylate. These predictions are based on established principles of NMR spectroscopy and data from structurally similar cyclic β-dicarbonyl compounds.
| Proton(s) | Predicted Chemical Shift (δ, ppm) - Keto Form | Predicted Multiplicity - Keto Form | Predicted Chemical Shift (δ, ppm) - Enol Form | Predicted Multiplicity - Enol Form | Notes |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~1.25 | Triplet (t) | Coupled to the -CH₂- of the ethyl group. |
| -CH₂- (ethyl) | ~4.15 | Quartet (q) | ~4.15 | Quartet (q) | Coupled to the -CH₃ of the ethyl group. |
| -CH- (C1) | ~3.0-3.2 | Multiplet (m) | ~3.0-3.2 | Multiplet (m) | Methine proton adjacent to the ester. |
| -CH₂- (C2, C6) | ~2.5-2.8 | Multiplet (m) | ~2.5-2.8 | Multiplet (m) | Methylene protons adjacent to the methine. |
| -CH₂- (C4) | ~3.5 | Singlet (s) or AB quartet | ~5.5 | Singlet (s) | Methylene protons between two carbonyls in keto form; Vinylic proton in enol form. |
| Enolic -OH | N/A | N/A | ~12.0-13.0 | Broad Singlet (br s) | Highly deshielded due to intramolecular H-bonding. |
Causality Behind Chemical Shifts:
-
Protons alpha to a carbonyl group (e.g., -CH- at C1 and -CH₂- at C2, C6) are deshielded and appear in the 2.5-3.2 ppm region.
-
The methylene protons at C4 in the keto form are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift to around 3.5 ppm.
-
Upon enolization , the proton at C4 is replaced by a double bond, and the remaining proton on the double bond (vinylic proton) experiences a substantial downfield shift to approximately 5.5 ppm.
-
The enolic hydroxyl proton is highly deshielded (12-13 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a characteristic signature of the enol form of β-dicarbonyl compounds.
-
The ethyl ester protons (-CH₂- and -CH₃) are relatively unaffected by the tautomerism in the ring and will appear at their characteristic chemical shifts.
Visualizing the Tautomeric Equilibrium
The equilibrium between the keto and enol forms can be represented as follows:
Caption: Keto-enol tautomerism of Ethyl 3,5-dioxocyclohexanecarboxylate.
Comparative Analysis with Alternative Techniques
While ¹H NMR is the premier technique for studying the tautomerism of Ethyl 3,5-dioxocyclohexanecarboxylate, a multi-faceted analytical approach provides a more complete structural picture.
| Technique | Strengths for this Analysis | Weaknesses for this Analysis | Key Experimental Data |
| ¹H NMR | - Directly observes and quantifies both tautomers. - Provides detailed structural information through chemical shifts and coupling constants. | - Requires deuterated solvents. | - Distinct signals for keto and enol protons. - Integration of signals allows for determination of the keto:enol ratio. |
| ¹³C NMR | - Confirms the presence of both tautomers through distinct carbonyl and enolic carbon signals.[1] | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | - Keto form: two carbonyl signals (~200-210 ppm). - Enol form: one carbonyl signal and two enolic carbon signals (~190 ppm and ~100 ppm). |
| Infrared (IR) Spectroscopy | - Provides rapid information about the functional groups present. | - Difficult to quantify the tautomeric ratio. - Broad O-H stretch of the enol can be complex. | - Keto form: two C=O stretching bands (~1735 cm⁻¹ and ~1715 cm⁻¹). - Enol form: one C=O stretch (conjugated, ~1650 cm⁻¹) and a broad O-H stretch (~3200-2500 cm⁻¹). |
| Mass Spectrometry (MS) | - Determines the molecular weight and elemental composition. | - Does not distinguish between tautomers as the enol form often reverts to the more stable keto form in the gas phase. | - Molecular ion peak (M⁺) corresponding to the molecular formula C₉H₁₂O₄. - Fragmentation pattern can provide structural clues. |
Expert Insight: For a comprehensive characterization, ¹H NMR is indispensable for understanding the tautomeric equilibrium in solution. ¹³C NMR serves as an excellent confirmatory tool. IR spectroscopy is useful for a quick functional group analysis, while mass spectrometry confirms the molecular weight.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of Ethyl 3,5-dioxocyclohexanecarboxylate.
Objective: To acquire a ¹H NMR spectrum to identify and quantify the keto and enol tautomers.
Materials:
-
Ethyl 3,5-dioxocyclohexanecarboxylate
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of Ethyl 3,5-dioxocyclohexanecarboxylate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of solvent is critical as it will influence the keto-enol equilibrium.[2]
-
Gently vortex the sample until the solid is completely dissolved.
-
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (General Guidelines for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a standard pulse sequence for a quantitative ¹H experiment (e.g., a 90° pulse with a sufficient relaxation delay).
-
Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the distinct signals corresponding to the keto and enol forms. The ratio of the integrals will provide the relative concentrations of the two tautomers in the chosen solvent.
-
Self-Validating System: The protocol's integrity is maintained by the internal consistency of the data. The sum of the integrations for the protons of the keto and enol forms should be proportional to the total number of protons in the molecule. Furthermore, the characteristic chemical shifts and coupling patterns serve as a built-in validation of the assigned structures.
Conclusion
The ¹H NMR analysis of Ethyl 3,5-dioxocyclohexanecarboxylate is a powerful demonstration of how modern spectroscopy can unravel complex chemical phenomena like tautomerism. By carefully preparing the sample and understanding the nuances of the resulting spectrum, researchers can gain a deep and quantitative understanding of the molecular species present in solution. This guide provides the foundational knowledge and practical steps for scientists to confidently approach the analysis of this and other β-dicarbonyl compounds, ensuring the accuracy and reliability of their research and development endeavors.
References
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]
-
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
NM230005E. JEOL. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Che. The Royal Society of Chemistry. [Link]
-
¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
chapter 32. Oxford Learning Link. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
-
Keto–enol tautomerism. Semantic Scholar. [Link]
-
(S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. MDPI. [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of Compounds Derived from Ethyl 3,5-dioxocyclohexanecarboxylate
Introduction: The Versatility of a Cyclic β-Ketoester
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic endeavor. Ethyl 3,5-dioxocyclohexanecarboxylate, a cyclic β-ketoester, represents a uniquely versatile scaffold. Its inherent structural features—a reactive β-dicarbonyl system and an active methylene group—render it an ideal precursor for a multitude of heterocyclic compounds, many of which are of significant pharmacological interest.[1]
This guide provides an in-depth comparative analysis of the essential analytical techniques required to rigorously characterize derivatives synthesized from this starting material. We will focus on two prominent classes of compounds obtained through classic multicomponent reactions: Hantzsch dihydropyridines and Biginelli dihydropyrimidinones. Our approach moves beyond a mere listing of protocols; it delves into the causality behind experimental choices, emphasizing the integration of data from multiple techniques to build a self-validating, unambiguous structural dossier for novel chemical entities.
Part 1: Synthesis of Representative Derivatives – Creating the Subjects for Analysis
The foundation of any characterization guide is the compound itself. To illustrate our analytical workflow, we will synthesize two representative derivatives using well-established, one-pot multicomponent reactions. These reactions are chosen for their efficiency and their prevalence in medicinal chemistry programs.[2][3]
Synthesis Pathway Overview
The following diagram illustrates the general synthetic pathways from the parent compound to the target derivatives that will be the focus of our characterization efforts.
Caption: Synthetic routes to key heterocyclic scaffolds.
Experimental Protocol: General Synthesis
Objective: To synthesize dihydropyridine and dihydropyrimidinone derivatives for subsequent analytical characterization.
Protocol 1: Hantzsch-type Synthesis of a Dihydropyridine Derivative [4][5]
-
In a round-bottom flask, combine Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq), a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyridine derivative.
Protocol 2: Biginelli Reaction for a Dihydropyrimidinone Derivative [2][6]
-
To a solution of Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add urea or thiourea (1.5 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., HCl).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain the pure dihydropyrimidinone derivative.
Part 2: A Comparative Guide to Core Characterization Techniques
The structural elucidation of a novel compound is a puzzle solved by assembling pieces of evidence from various analytical methods. No single technique provides the complete picture. Below, we compare the core spectroscopic and analytical methods, detailing their specific utility in the context of our synthesized derivatives.
Logical Workflow for Compound Characterization
A systematic approach is crucial for efficient and definitive characterization. The following workflow is recommended after a new compound is synthesized and purified.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 3,5-dioxocyclohexanecarboxylate: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate compounds is paramount. Ethyl 3,5-dioxocyclohexanecarboxylate, a versatile building block in organic synthesis, presents a unique challenge and opportunity for mass spectrometric analysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the mass spectral data of Ethyl 3,5-dioxocyclohexanecarboxylate with structurally related alternatives. By understanding its fragmentation behavior, researchers can achieve more accurate and efficient characterization of their synthesized molecules.
Introduction to Ethyl 3,5-dioxocyclohexanecarboxylate and its Mass Spectrometric Profile
Ethyl 3,5-dioxocyclohexanecarboxylate (C9H12O4, Molar Mass: 184.19 g/mol ) is a cyclic β-keto ester, a class of compounds widely utilized in the synthesis of a variety of biologically active molecules.[1][2][3] Its structure, featuring both a β-dicarbonyl system and an ethyl ester functionality within a cyclohexane ring, dictates a rich and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures.
Predicted Electron Ionization (EI) Mass Spectrum of Ethyl 3,5-dioxocyclohexanecarboxylate
Upon electron ionization, Ethyl 3,5-dioxocyclohexanecarboxylate is expected to form a molecular ion ([M]•+) at m/z 184. This molecular ion will then undergo a series of fragmentation events, giving rise to a characteristic pattern of fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of the Ethoxy Group (-•OCH2CH3): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion. This would result in a fragment at m/z 139 .
-
Loss of an Ethyl Radical (-•CH2CH3): Cleavage of the ethyl group from the ester functionality would result in a fragment at m/z 155 .
-
α-Cleavage adjacent to the Carbonyl Groups: The cyclohexane ring can undergo cleavage at the bonds alpha to the two carbonyl groups. This can lead to a variety of fragment ions. For example, the loss of a CO molecule could result in a fragment at m/z 156 .
-
McLafferty-type Rearrangement: The presence of γ-hydrogens relative to the carbonyl groups allows for McLafferty-type rearrangements, which are characteristic of ketones and esters.[4] This could involve the transfer of a hydrogen atom to a carbonyl oxygen with subsequent cleavage of the ring, leading to the formation of smaller, stable fragments.
-
Retro-Diels-Alder Reaction: The cyclic nature of the molecule might also allow for a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments.
The following diagram illustrates the predicted primary fragmentation pathway of Ethyl 3,5-dioxocyclohexanecarboxylate under EI-MS.
Caption: Predicted EI Fragmentation of Ethyl 3,5-dioxocyclohexanecarboxylate.
Comparative Analysis with Alternative Compounds
To provide a clearer understanding of the unique mass spectral features of Ethyl 3,5-dioxocyclohexanecarboxylate, a comparison with two structurally related compounds is presented: Ethyl 2-oxocyclohexanecarboxylate and 1,3-Cyclohexanedione .
Ethyl 2-oxocyclohexanecarboxylate (C9H14O3, Molar Mass: 170.21 g/mol )
This compound is a constitutional isomer of a reduced form of our target molecule, differing in the number of keto groups. Its mass spectrum will share some similarities due to the presence of the ethyl ester and a cyclic ketone. However, the presence of only one carbonyl group will lead to a simpler fragmentation pattern. The molecular ion is expected at m/z 170. Key fragments would likely arise from the loss of the ethoxy group (m/z 125) and the ethyl group (m/z 141).
1,3-Cyclohexanedione (C6H8O2, Molar Mass: 112.13 g/mol )
This diketone lacks the ethyl ester group but shares the 1,3-dicarbonyl system within a cyclohexane ring. Its mass spectrum will be dominated by fragmentation of the ring. The molecular ion is observed at m/z 112. Common fragments for cyclic ketones include the loss of CO (m/z 84) and C2H4 (m/z 84) through various rearrangement and cleavage processes.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| Ethyl 3,5-dioxocyclohexanecarboxylate | 184 (Predicted) | 155 (-•CH2CH3), 139 (-•OCH2CH3), 156 (-CO) |
| Ethyl 2-oxocyclohexanecarboxylate | 170 | 141 (-•CH2CH3), 125 (-•OCH2CH3), 97, 81 |
| 1,3-Cyclohexanedione | 112 | 84 (-CO or -C2H4), 69, 55 |
This comparative table highlights the diagnostic value of the molecular ion and the specific fragment ions in distinguishing between these structurally similar compounds. The higher mass of the molecular ion and the characteristic losses from the ester group are key identifiers for Ethyl 3,5-dioxocyclohexanecarboxylate.
Experimental Protocol for Mass Spectrometric Analysis
To obtain high-quality mass spectral data for Ethyl 3,5-dioxocyclohexanecarboxylate and similar compounds, the following experimental workflow is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL. For direct injection EI-MS, a higher concentration may be used.
Instrumentation and Parameters
The choice of ionization technique will depend on the desired information. Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule ([M+H]+) or other adducts, providing accurate molecular weight information with minimal fragmentation.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Mass Range: m/z 50-500.
The following diagram illustrates the general workflow for obtaining and analyzing the mass spectrum of a small molecule like Ethyl 3,5-dioxocyclohexanecarboxylate.
Caption: General Workflow for Mass Spectrometric Analysis.
Conclusion
The mass spectrometric analysis of Ethyl 3,5-dioxocyclohexanecarboxylate, while requiring a predictive approach in the absence of a reference spectrum, offers a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups and comparing its predicted spectrum to those of similar molecules, researchers can confidently identify this important synthetic intermediate. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11252382, Ethyl 3,5-dioxocyclohexane-1-carboxylate. [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].
-
Fiehn Lab. MS Adduct Calculator. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate: A Validation of Modern Methodologies
Introduction
Ethyl 3,5-dioxocyclohexanecarboxylate is a pivotal building block in the landscape of synthetic organic chemistry. Its unique structural motif, featuring a β-keto ester within a cyclohexanedione ring, renders it a highly versatile precursor for the synthesis of a wide array of more complex molecules. This intermediate is particularly valuable in the development of novel pharmaceutical agents and other biologically active compounds. Given its significance, the efficiency, scalability, and safety of its synthesis are of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison between the classical approach to synthesizing Ethyl 3,5-dioxocyclohexanecarboxylate and a modernized, validated method. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the optimal method for their specific needs.
The Classical Approach: The Dieckmann Condensation with Sodium Ethoxide
The traditional synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate is a prime example of the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester undergoes cyclization in the presence of a strong base to form a cyclic β-keto ester.[1][2] Historically, sodium ethoxide in ethanol has been the reagent system of choice for this transformation.[3]
Reaction Mechanism
The mechanism of the Dieckmann condensation is a well-established, multi-step process:[2][4]
-
Enolate Formation: A catalytic amount of ethoxide ion deprotonates the α-carbon of one of the ester groups of the starting material, diethyl 3-oxopentanedioate, to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.
-
Irreversible Deprotonation: The newly formed β-keto ester is highly acidic at the α-carbon situated between the two carbonyl groups. It is rapidly and irreversibly deprotonated by the ethoxide base. This final acid-base reaction is the thermodynamic driving force for the entire condensation.[2]
-
Acidic Workup: A final workup with a mild acid is required to protonate the enolate and yield the final product.[1]
Caption: Mechanism of the Classical Dieckmann Condensation.
Causality Behind Experimental Choices:
The use of sodium ethoxide in ethanol is a classic choice because the ethoxide base is readily prepared from sodium metal and ethanol, and it matches the ester's alkoxy group, thus preventing transesterification side reactions. The reaction is typically run at reflux to ensure a sufficient reaction rate. However, this method has notable drawbacks. The use of metallic sodium requires stringent safety precautions, and the high temperatures can lead to side reactions and decreased purity. Furthermore, sodium ethoxide is a strong base that is also a potent nucleophile, which can lead to undesired reactions.[5][6]
A Modernized Approach: Validation of a New Synthesis Method Using Sodium Hydride
To address the limitations of the classical method, a modernized approach utilizing sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been validated. Sodium hydride is a strong, non-nucleophilic base that offers several advantages.[7][8]
Rationale for the Modernized Approach:
The primary advantage of using sodium hydride is that it is a superbase capable of deprotonating a wide range of weak Brønsted acids, including the α-protons of esters.[8][9] Unlike sodium ethoxide, the hydride ion (H⁻) is not a competing nucleophile, which minimizes side reactions. The reaction byproduct is hydrogen gas, which simply evolves from the reaction mixture, driving the initial deprotonation step forward.[7] This allows the reaction to be conducted at lower temperatures, which often leads to cleaner reactions and higher yields of the desired product.[3] The use of an aprotic solvent like THF is also beneficial as it can enhance the stability of the enolate intermediate.[3]
Caption: Experimental Workflow for the Modernized Synthesis.
Performance Comparison: Classical vs. Modernized Synthesis
| Parameter | Classical Method (Sodium Ethoxide) | Modernized Method (Sodium Hydride) | Rationale for Improvement |
| Base | Sodium Ethoxide in Ethanol | Sodium Hydride in THF | NaH is a non-nucleophilic base, reducing side reactions.[7] |
| Reaction Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature | Lower temperatures improve selectivity and reduce byproducts.[3] |
| Reaction Time | 2-4 hours | 1-2 hours | The reaction is often faster and more efficient. |
| Typical Yield | 60-70% | 85-95% | Cleaner reaction profile leads to higher product yield.[7] |
| Purity of Crude Product | Moderate | High | Fewer side reactions result in a purer initial product. |
| Safety & Handling | Requires handling of metallic sodium; sodium ethoxide is highly caustic and water-reactive.[5][6][10] | NaH (especially as an oil dispersion) is easier and safer to handle than metallic sodium, though still requires an inert atmosphere and careful quenching.[7][8] | |
| Workup | Neutralization, extraction, and often requires more rigorous purification. | Simpler workup due to higher purity of the crude product.[11][12] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Dieckmann Condensation with Sodium Ethoxide
-
Materials: Diethyl 3-oxopentanedioate, absolute ethanol, sodium metal, diethyl ether, hydrochloric acid.
-
Procedure:
-
Under a nitrogen atmosphere, carefully add small pieces of sodium metal to absolute ethanol in a round-bottom flask equipped with a reflux condenser. Allow the sodium to react completely to form sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl 3-oxopentanedioate dropwise with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the purified Ethyl 3,5-dioxocyclohexanecarboxylate.
-
Protocol 2: Modernized Synthesis Using Sodium Hydride
-
Materials: Sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), diethyl 3-oxopentanedioate, saturated aqueous ammonium chloride.
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 3-oxopentanedioate in anhydrous THF dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
-
Conclusion
The validation of the modernized synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate using sodium hydride in THF demonstrates a significant improvement over the classical Dieckmann condensation with sodium ethoxide. The modernized method offers superior yields, higher purity, milder reaction conditions, and improved safety and handling.[7] For researchers and drug development professionals, this validated protocol provides a more efficient and reliable route to this key synthetic intermediate, facilitating the advancement of research and development in medicinal chemistry.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 14). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]
-
ACS Publications. (2009, July 22). Manufacture, Handling, and Uses of Sodium Hydride. Retrieved from [Link]
-
ResearchGate. First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Retrieved from [Link]
- Google Patents. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.
-
PubChem. Ethyl 3,5-dioxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Wikipedia. Sodium hydride. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. SODIUM ETHOXIDE (FOR SYNTHESIS). Retrieved from [Link]
-
Organic Syntheses. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
-
Quora. (2020, February 20). What is sodium hydride used for?. Retrieved from [Link]
-
ResearchGate. Synthetic Organic Reactions Mediated by Sodium Hydride. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 12). What Does NAH Do In Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. Retrieved from [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium hydride - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Enduring Relevance of the Hantzsch Synthesis
An In-Depth Comparative Guide to Hantzsch Reaction Mechanisms and Intermediates
First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction that has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (1,4-DHPs).[1][3][4] These Hantzsch esters are not merely synthetic curiosities; they are precursors to pyridines and are themselves a vital class of compounds in medicinal chemistry, most notably as calcium channel blockers such as nifedipine and amlodipine.[1][2][4]
The deceptive simplicity of this one-pot synthesis belies a complex and fascinating mechanistic landscape. Several competing pathways can operate depending on the reactants and reaction conditions, leading to a rich area of study for physical organic chemists.[1][5] This guide will provide a detailed comparison of the proposed mechanisms for the Hantzsch reaction, critically evaluate the experimental and computational evidence for the key intermediates, and offer practical insights for researchers in organic synthesis and drug development.
Competing Mechanistic Pathways: A Detailed Comparison
While several mechanistic routes for the Hantzsch synthesis have been proposed, they generally converge on the formation of key intermediates.[1][6] The primary debate centers on the sequence of bond-forming events. Here, we will dissect the two most widely accepted pathways: the Knoevenagel-Michael pathway and the enamine-first pathway.
The Knoevenagel-Michael Pathway
This is often considered the "classical" mechanism and is characterized by the initial formation of an α,β-unsaturated carbonyl compound.[2][6]
Mechanism Outline:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde with one equivalent of the β-ketoester.[2][7] This step is a nucleophilic addition to the carbonyl group followed by dehydration to yield an α,β-unsaturated intermediate, often referred to as the Knoevenagel product or a chalcone-like species.[6][7]
-
Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to form an enamine.[2][6]
-
Michael Addition: The crucial carbon-carbon bond-forming step is a Michael addition of the enamine to the Knoevenagel product.[2][6] This conjugate addition forms a 1,5-dicarbonyl compound.[5]
-
Cyclization and Dehydration: The 1,5-dicarbonyl intermediate then undergoes intramolecular cyclization and subsequent dehydration to afford the final 1,4-dihydropyridine product.[6]
Key Intermediates and Experimental Evidence:
| Intermediate | Structure | Experimental Evidence |
| Knoevenagel Product | Arylidene/Alkylidene 1,3-dicarbonyl | Can be independently synthesized and used as a starting material for the Hantzsch reaction.[6] Its presence has been suggested by ¹³C and ¹⁵N NMR studies and inferred from mass spectrometry monitoring.[1] |
| Enamine | β-amino-α,β-unsaturated ester | Enamines are stable, isolable compounds that can be used as reactants in the Hantzsch synthesis.[2][6] NMR studies have provided strong evidence for the formation of enamine intermediates during the reaction.[5] |
| 1,5-Dicarbonyl Compound | Open-chain adduct | The formation of a 1,5-diketone intermediate is supported by the fact that these compounds can be used to synthesize 1,4-DHPs.[5][6] In some cases, particularly with electron-withdrawing groups that hinder the final dehydration, a related undehydrated product has been isolated.[5] |
Visualization of the Knoevenagel-Michael Pathway:
Caption: The Knoevenagel-Michael pathway in the Hantzsch reaction.
The Enamine-First Pathway
An alternative mechanism proposes the initial formation of the enamine, which then acts as the nucleophile in the subsequent steps.
Mechanism Outline:
-
Enamine Formation: Similar to the previous pathway, one equivalent of the β-ketoester reacts with ammonia to form the enamine intermediate.[5]
-
Reaction with Aldehyde: The enamine then attacks the aldehyde, followed by dehydration, to form a new intermediate.
-
Reaction with Second β-Ketoester: This intermediate then reacts with the second equivalent of the β-ketoester.
-
Cyclization: The resulting adduct undergoes cyclization to form the 1,4-dihydropyridine.
It is important to note that the distinction between these pathways can be subtle, as many of the initial steps are in equilibrium.[6] However, the order of bond formation differs.
Experimental Support and Considerations:
NMR spectroscopic investigations in 1986 provided significant evidence that the reaction often proceeds via an enamine intermediate which then combines with the Knoevenagel product.[5] More recent studies using electrospray ionization mass spectrometry (ESI-MS) have allowed for the real-time monitoring of the reaction, identifying intermediates that correspond to those in the bulk solution-phase reaction.[8] These studies have shown that the reaction can proceed through multiple convergent pathways, with the relative importance of each depending on the specific reactants and conditions.[1] For instance, the use of electron-withdrawing groups in the β-ketoester can favor the formation of a diketone intermediate.[1]
Visualization of Convergent Pathways:
Caption: Convergent mechanistic pathways in the Hantzsch synthesis.
Asymmetric Hantzsch Reaction: Mechanistic Implications
The development of asymmetric Hantzsch reactions, yielding chiral 1,4-dihydropyridines, has provided further mechanistic insights. These reactions often employ chiral organocatalysts, such as proline derivatives or chiral phosphoric acids. The catalyst's role is typically to facilitate the formation of a chiral enamine or to control the facial selectivity of the Michael addition step. The success of these catalytic systems further underscores the importance of the enamine and Michael addition steps in the overall reaction mechanism.
Experimental Protocols
The choice of experimental conditions can significantly influence the yield and even the predominant mechanistic pathway. Below are representative protocols for the classical Hantzsch reaction.
Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium hydroxide (25%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.
-
To this solution, add ammonium hydroxide (1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux to drive the reaction to completion.
-
Ammonium Hydroxide as Nitrogen Source: A convenient and readily available source of ammonia.
-
Reflux Conditions: The increased temperature accelerates the rate of the condensation and cyclization steps.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times.[1]
Materials:
-
Aldehyde
-
β-Ketoester
-
Ammonium acetate
-
Silica gel (as a solid support, optional)
Procedure:
-
In a microwave-safe vessel, mix the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents). A solvent such as ethanol or even solvent-free conditions with a solid support can be used.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate), filter if a solid support was used, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, which can enhance reaction rates and reduce side product formation.
-
Ammonium Acetate: Often used in microwave synthesis as it is a solid and easy to handle.
Conclusion
The Hantzsch reaction, while over a century old, continues to be a subject of mechanistic investigation. The prevailing evidence points to a complex interplay of equilibria involving enamine and Knoevenagel intermediates.[1][5][6] The Knoevenagel-Michael pathway provides a robust framework for understanding the reaction, but it is clear that other pathways can be operative.[2][6] Modern analytical techniques, such as ESI-MS, are providing unprecedented real-time glimpses into these reaction pathways, confirming the existence of proposed intermediates and revealing the nuanced influence of reaction conditions.[8] For researchers in drug development and organic synthesis, a thorough understanding of these mechanisms is crucial for optimizing reaction conditions, designing novel analogues, and developing efficient asymmetric syntheses.
References
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Katritzky, A. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1473. [Link]
-
Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-803. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis. University of Liverpool. Retrieved January 27, 2026, from [Link]
-
Bentham Science Publishers. (2019). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. Current Organic Chemistry, 23(14), 1541-1552. [Link]
-
Badu-Tawiah, A., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4897-4904. [Link]
-
Gagné, A., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Beilstein Journal of Organic Chemistry, 15, 2226-2234. [Link]
-
ResearchGate. (2019). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 27, 2026, from [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3,5-dioxocyclohexanecarboxylate
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that every researcher, scientist, and drug development professional can operate at the pinnacle of safety and efficacy. This guide provides essential, field-proven directives for the safe handling of Ethyl 3,5-dioxocyclohexanecarboxylate (CAS: 27513-35-5), a compound frequently utilized in synthetic chemistry. The following protocols are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the inherent chemical properties of the substance and established laboratory safety standards.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the specific risks associated with a chemical is the critical first step in developing a robust safety plan. Ethyl 3,5-dioxocyclohexanecarboxylate is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our choice of Personal Protective Equipment (PPE).
According to safety data provided by the European Chemicals Agency (ECHA) and other suppliers, the primary hazards are clear.[1][2]
| GHS Hazard Code | Hazard Statement | Implication for Handling |
| H315 | Causes skin irritation.[1][2] | Direct skin contact must be prevented at all times through appropriate gloves and body protection. |
| H319 | Causes serious eye irritation.[1][2] | The eyes are particularly vulnerable; robust eye and face protection is mandatory. |
| H335 | May cause respiratory irritation.[1][2] | Inhalation of the solid (as a dust) or its vapors must be minimized through engineering controls or respiratory protection. |
These classifications, identified by the GHS07 "Exclamation Mark" pictogram, mandate a cautious and well-protected approach.[3][4] The core of our safety strategy is to establish effective barriers between the researcher and these potential routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
The precautionary statement P280—"Wear protective gloves, protective clothing, eye protection and face protection"—serves as our foundational directive.[5] However, expertise lies in selecting the right equipment for the task and understanding why it is necessary.
Eye and Face Protection
Given the H319 classification "Causes serious eye irritation," eye protection is non-negotiable.[1][5] The level of protection should escalate with the risk of splashes or aerosol generation.
-
Minimum Requirement (e.g., weighing small quantities): ANSI Z87.1-compliant safety glasses with integrated side shields.
-
Recommended for Most Benchtop Operations (e.g., preparing solutions): Chemical splash goggles that form a seal around the eyes. This is crucial as they protect against splashes from various angles, which glasses do not.[6]
-
Maximum Protection (e.g., large-scale reactions, heating): A full-face shield worn over chemical splash goggles. The face shield provides an additional barrier for the entire face against splashes and energetic reactions.[6][7]
Hand Protection
To mitigate the risk of skin irritation (H315), chemically resistant gloves are mandatory. Since Ethyl 3,5-dioxocyclohexanecarboxylate is an organic solid, standard laboratory gloves are generally effective, but best practices should be followed.
-
Glove Material: Powder-free nitrile gloves are the standard choice for incidental contact. They offer good resistance to a wide range of chemicals and minimize the risk of contaminating your experiment.[8]
-
Best Practices:
-
Double Gloving: Consider wearing two pairs of gloves, especially for extended operations or when handling larger quantities. This provides an extra layer of protection against undetected pinholes or tears.
-
Regular Changes: Gloves should be changed immediately if contamination is suspected. For prolonged work, it is advisable to change gloves periodically (e.g., every 30-60 minutes), as their protective properties can degrade over time.[8]
-
Proper Removal: Always remove gloves without touching the outside with your bare skin and dispose of them in the designated chemical waste container.
-
Body Protection
Protective clothing prevents incidental contact with skin on the arms and body.
-
Standard Use: A clean, buttoned laboratory coat is sufficient for most small-scale laboratory work.
-
Enhanced Protection: For tasks involving larger quantities or a significant risk of splashing, supplement your lab coat with a chemical-resistant apron. Ensure the material is appropriate for organic compounds.
Respiratory Protection
The primary defense against respiratory irritation (H335) is the use of engineering controls.[5]
-
Primary Control: Always handle Ethyl 3,5-dioxocyclohexanecarboxylate inside a certified chemical fume hood. This is especially critical when weighing the solid, as this is when fine dust particles are most likely to become airborne.
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup outside of a hood), respiratory protection is required.
PPE Selection Matrix for Common Laboratory Tasks
This table summarizes the recommended PPE levels for various laboratory operations involving Ethyl 3,5-dioxocyclohexanecarboxylate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood or ventilated enclosure. |
| Preparing Solutions | Chemical Splash Goggles | Single or Double Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood. |
| Running Reactions | Chemical Splash Goggles (Face shield recommended if heating) | Double Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood. |
| Spill Cleanup | Full Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | N95 Respirator (minimum); Cartridge respirator if vapors are high. |
Operational Protocol: Weighing and Preparing a Solution
This step-by-step protocol integrates PPE usage into a standard laboratory workflow.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don PPE: Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Transfer Chemical: Place the stock container of Ethyl 3,5-dioxocyclohexanecarboxylate, a weigh boat, and a spatula inside the fume hood.
-
Weighing: Carefully transfer the desired amount of the solid to the weigh boat. Minimize the creation of dust by handling the material gently.
-
Dissolving: Place the weigh boat containing the chemical into your reaction flask or beaker, also inside the hood. Add the solvent slowly to dissolve the compound.
-
Cleanup: Close the stock container securely. Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Doffing PPE: Once the operation is complete and the area is clean, remove your gloves and dispose of them properly. Wash your hands thoroughly with soap and water.[5]
Emergency Procedures and Disposal
Proper preparation includes knowing how to respond when something goes wrong.
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial. The immediate priority is to prevent exposure and contain the material.[5]
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin and hair with running water and soap. If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[5]
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor for guidance.[5]
Waste Disposal
All waste, including the chemical itself, contaminated absorbents, and used PPE, must be disposed of according to institutional and local regulations for hazardous chemical waste.[5] Place materials in a clearly labeled, sealed container for collection by environmental health and safety personnel.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Apollo Scientific. (2023). Safety Data Sheet: Ethyl 3-oxocyclohexane-1-carboxylate.
-
PubChem. Ethyl 3,5-dioxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Dow Corporate. (2012). Personal Protective Equipment Guidance.
-
Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
PubChem. Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
EHS Daily Advisor. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 3,5-dioxocyclohexane-1-carboxylate 97% | CAS: 27513-35-5 | AChemBlock [achemblock.com]
- 4. CAS 27513-35-5 | ethyl 3,5-dioxocyclohexane-1-carboxylate - Synblock [synblock.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. epa.gov [epa.gov]
- 8. pppmag.com [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
